molecular formula C7H12O B2552821 Hept-6-yn-3-ol CAS No. 284673-59-2

Hept-6-yn-3-ol

Cat. No.: B2552821
CAS No.: 284673-59-2
M. Wt: 112.172
InChI Key: OOKKLYNRILHHCI-UHFFFAOYSA-N
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Description

Hept-6-yn-3-ol is a useful research compound. Its molecular formula is C7H12O and its molecular weight is 112.172. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hept-6-yn-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h1,7-8H,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKKLYNRILHHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Hept-6-yn-3-ol: Structure, Properties, and Synthetic Utility

This guide provides an in-depth exploration of this compound, a bifunctional organic molecule featuring both a secondary alcohol and a terminal alkyne. Its unique structure makes it a valuable intermediate and building block in various synthetic applications, from natural product synthesis to the development of novel pharmaceutical agents. We will delve into its chemical and physical properties, spectroscopic signature, common synthetic methodologies, and characteristic reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

This compound (C₇H₁₂O) is a seven-carbon chain containing a hydroxyl (-OH) group at the third carbon and a carbon-carbon triple bond at the sixth position. The presence of the hydroxyl group at position 3 creates a chiral center, meaning this compound can exist as two enantiomers, (R)-hept-6-yn-3-ol and (S)-hept-6-yn-3-ol.

The molecule's bifunctionality is the cornerstone of its chemical utility. The terminal alkyne possesses an acidic proton (pKa ≈ 25), making it susceptible to deprotonation by strong bases to form a potent acetylide nucleophile.[1] Simultaneously, the secondary alcohol can undergo a variety of transformations, including oxidation, esterification, and nucleophilic substitution.

cluster_0 Grignard Formation cluster_1 Synthesis & Purification Bromoethane Bromoethane + Mg Turnings Grignard Ethylmagnesium Bromide (EtMgBr) Bromoethane->Grignard Anhydrous Ether Addition Nucleophilic Addition (0°C to RT) Grignard->Addition Hexynal 5-Hexynal Hexynal->Addition Quench Aqueous Quench (sat. NH₄Cl) Addition->Quench Purify Extraction & Purification Quench->Purify Product This compound Purify->Product center This compound ketone Hept-6-yn-3-one center->ketone [O] (PCC, Swern) enyne Hept-1-en-6-yne (Enyne mixture) center->enyne H₂SO₄, Δ halide 3-Halo-hept-6-yne center->halide SOCl₂ or PBr₃ acetylide Hept-6-yn-3-olate (Acetylide) center->acetylide n-BuLi or NaNH₂ alkene Hept-6-en-3-ol center->alkene H₂, Lindlar's Cat. alkane 3-Heptanol center->alkane H₂, Pd/C

Sources

Hept-6-yn-3-ol: A Technical Guide for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth overview of hept-6-yn-3-ol, a valuable chemical intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and other fields of chemical research. This document will cover the essential identification, safety, and handling information required for the safe and effective use of this compound in a laboratory setting.

Chemical Identification and Properties

This compound is an organic molecule containing both an alcohol and an alkyne functional group. This bifunctionality makes it a versatile building block for the synthesis of more complex molecules.

CAS Number: 284673-59-2[1]

Molecular Formula: C₇H₁₂O

Molecular Weight: 112.17 g/mol [1]

Structure:

Synonyms:

  • 6-Heptyn-3-ol

Physicochemical Properties

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, the following safety information is based on data from structurally related compounds, such as other flammable alcohols and heptane derivatives. It is imperative to treat this compound with the caution required for a flammable organic alcohol that may cause irritation.

Hazard Identification

Based on analogous compounds, this compound is anticipated to present the following hazards:

  • Flammability: As a low-molecular-weight alcohol, it is expected to be a flammable liquid. Vapors may form flammable mixtures with air and can travel to an ignition source and flash back.[2][3][4]

  • Skin and Eye Irritation: Direct contact may cause skin irritation, and it is likely to be an eye irritant.[2] Prolonged or repeated skin contact may lead to defatting and dermatitis.

  • Inhalation: Inhalation of high concentrations of vapor may cause respiratory tract irritation and could have narcotic effects, leading to drowsiness or dizziness.

  • Ingestion: Ingestion may be harmful. Aspiration of the material into the lungs can cause chemical pneumonitis.[4]

GHS Classification (Anticipated)

A definitive GHS classification is not available. However, based on similar compounds, a plausible classification would include:

  • Flammable Liquids

  • Skin Irritation

  • Eye Irritation

  • Specific Target Organ Toxicity – Single Exposure (Central nervous system)

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

PPE TypeSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles.To protect against splashes and potential eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact.
Body Protection A flame-retardant lab coat.To protect skin from splashes and in case of fire.
Respiratory Protection Not typically required when handled in a certified chemical fume hood. For spill cleanup or in poorly ventilated areas, a NIOSH-approved respirator with organic vapor cartridges is recommended.To prevent inhalation of potentially irritating or narcotic vapors.[5]
Handling and Storage
  • Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood.[2] Keep away from heat, sparks, and open flames.[2][3][4] Use non-sparking tools and explosion-proof equipment.[2][3] Ground and bond containers when transferring material.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4]

Experimental Protocols

General Workflow for Handling this compound

The following diagram illustrates a standard workflow for handling this compound in a research setting, emphasizing safety at each step.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS (or analogous data) b Don Appropriate PPE a->b c Work in Fume Hood b->c d Dispense Required Amount c->d e Perform Reaction d->e f Quench Reaction (if necessary) e->f g Dispose of Waste in Designated Container f->g h Clean Glassware g->h

Caption: A typical experimental workflow for handling this compound.

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures, based on similar chemical profiles, should be taken:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Spill Response

The response to a spill will depend on its size and location.

G Spill Response Decision Tree spill Spill Occurs size Assess Spill Size (>1L or outside hood?) spill->size small_spill Small Spill Procedure size->small_spill No large_spill Large Spill Procedure size->large_spill Yes contain Contain Spill with Absorbent Material small_spill->contain evacuate Evacuate Area Alert Others large_spill->evacuate call_emergency Call Emergency Response evacuate->call_emergency cleanup Clean Up with Spark-Proof Tools contain->cleanup dispose Dispose of as Hazardous Waste cleanup->dispose

Caption: A decision workflow for responding to a chemical spill.

Conclusion

References

  • BenchChem. (2025). Personal protective equipment for handling (E)-6-Methylhept-3-en-1-ol.
  • Thermo Fisher Scientific. (2013, February 5).
  • Fisher Scientific. (2009, September 22).
  • BLD Pharm. (n.d.). 284673-59-2|this compound.
  • Sigma-Aldrich. (2025, December 23).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MilliporeSigma. (2024, June 2).
  • Fisher Scientific. (2025, December 20).

Sources

Hept-6-yn-3-ol: A Pivot Point in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hept-6-yn-3-ol (CAS: 284673-59-2 / Racemic) is a functionalized homopropargylic alcohol that serves as a critical "linchpin" intermediate in the total synthesis of bioactive natural products.[1] Distinguished by its 7-carbon backbone containing both a secondary hydroxyl group and a terminal alkyne, it provides orthogonal reactivity essential for constructing the


-side chains of prostaglandins , macrolide antibiotics , and insect pheromones .

This guide details the evolution of this compound from a simple Grignard adduct to a high-value chiral synthon.[1] It provides validated protocols for its synthesis and enzymatic resolution, addressing the specific challenges of handling homopropargyl metal species and establishing high enantiopurity (ee > 99%) for drug development applications.

Part 1: The Synthetic Genesis (Historical Context)

The history of this compound is inextricably linked to the "Alkyne Boom" of the mid-20th century, where acetylene chemistry became the backbone of industrial organic synthesis.[1] Early preparations were not driven by the target itself, but by the exploration of Grignard reagents derived from homopropargyl halides.

The Grignard Challenge

The direct synthesis involves the nucleophilic addition of a 4-carbon alkynyl fragment to a 3-carbon aldehyde (Propanal).[1]


[1]

Historically, this route was plagued by the Wurtz Coupling side reaction. Generating Grignard reagents from 4-bromo-1-butyne often led to dimerization or isomerization to the allene.[1] The breakthrough came with the development of temperature-controlled initiation protocols and the use of Rieke Magnesium or specific activators (1,2-dibromoethane) to favor the formation of the monomeric organomagnesium species over coupling products.

The "Omega Chain" Revolution

In the 1970s and 80s, the synthesis of prostaglandins (PGs) like PGE2 and PGF2


  became a priority for the pharmaceutical industry. The "lower" side chain (the 

-chain) of these molecules typically contains an allylic alcohol. This compound emerged as a versatile precursor because the terminal alkyne could be:
  • Hydrogenated (Lindlar catalyst) to the cis-alkene found in natural PGs.[1]

  • Functionalized via Sonogashira coupling to extend the chain for analogs.

  • Left unsaturated to create rigid analogs for receptor binding studies.

Part 2: Stereochemical Evolution & Applications[1]

As the FDA tightened regulations on chiral drugs in the 1990s, the racemic synthesis of this compound became insufficient.[1] The biological activity of prostaglandins and pheromones is strictly dependent on the configuration of the hydroxyl group (typically S-configuration for pheromones, R or S for specific PG analogs).

The Shift to Asymmetric Synthesis

Researchers initially relied on stoichiometric chiral reducing agents (e.g., Alpine-Borane) to reduce hept-6-yn-3-one.[1] However, these reagents were expensive and difficult to remove.

The Modern Standard: Enzymatic Kinetic Resolution (EKR) The industry standard shifted to biocatalysis. Lipases, particularly Candida antarctica Lipase B (CAL-B), display exquisite selectivity for the secondary alcohol of this compound.[1] In an irreversible transesterification using vinyl acetate, the lipase selectively acetylates the (


)-enantiomer, leaving the (

)-alcohol unreacted.[1] This method is self-validating, scalable, and operates under mild conditions.
Key Applications
DomainApplicationRole of this compound
Prostaglandins Misoprostol / Latanoprost analogsPrecursor to the

-side chain; alkyne allows stereocontrolled reduction to cis-alkene.[1]
Pheromones S-6-methylheptan-3-olPrecursor to aggregation pheromones of the bark beetle; requires methylation and saturation.[1]
Macrolides Spiroketal assemblyThe alcohol and alkyne serve as handles for intramolecular cyclization to form spiro-ring systems.[1]

Part 3: Technical Protocols

Protocol A: Grignard Synthesis (Racemic)

Target: Synthesis of (±)-hept-6-yn-3-ol via 3-butynylmagnesium bromide.[1]

Reagents:

  • Magnesium turnings (1.2 eq), activated with Iodine.

  • 4-Bromo-1-butyne (1.0 eq).[1]

  • Propanal (freshly distilled, 1.1 eq).

  • Anhydrous THF (Solvent).[2][3][4]

Methodology:

  • Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of

    
    .[3] Heat gently until iodine vaporizes.
    
  • Grignard Formation (Critical Step): Add 10% of the 4-bromo-1-butyne in THF.[1] Initiate reaction with a heat gun if necessary. Once reflux starts, add the remaining bromide dropwise at a rate that maintains gentle reflux. Note: If reflux stops, Wurtz coupling increases.

  • Addition: Cool the grey Grignard solution to 0°C. Add propanal in THF dropwise over 30 minutes.

  • Workup: Quench with saturated

    
    . Extract with Et2O. Wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Distill under reduced pressure (approx. 70-75°C @ 15 mmHg) to obtain the colorless oil.

Protocol B: Enzymatic Kinetic Resolution (Chiral)

Target: Isolation of (S)-hept-6-yn-3-ol and (R)-acetate.[1]

Reagents:

  • (±)-Hept-6-yn-3-ol.[1][5]

  • Vinyl Acetate (Acyl donor, 3.0 eq).

  • Immobilized CAL-B (e.g., Novozym 435).[1]

  • Hexane or MTBE (Solvent).

Methodology:

  • Setup: Dissolve racemic alcohol in Hexane (0.1 M). Add Vinyl Acetate.

  • Initiation: Add CAL-B beads (10-20 mg/mmol substrate). Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor via chiral GC or HPLC. The reaction typically stops at 50% conversion (theoretical maximum for KR).

  • Termination: Filter off the enzyme beads (recyclable).

  • Separation: The product mixture contains the (

    
    )-alcohol and (
    
    
    
    )-acetate.[1] These have significantly different Rf values and boiling points, allowing separation by Flash Chromatography (Silica, Hexane/EtOAc gradient).

Part 4: Visualization & Pathways[1]

Diagram 1: Retrosynthetic Analysis & Utility

This diagram illustrates how this compound serves as a central node connecting raw materials to high-value targets.[1]

Retrosynthesis Prostaglandins Prostaglandins (PGE2, PGF2a) Pheromones Insect Pheromones (Bark Beetle) Heptynol This compound (The Linchpin) Heptynol->Prostaglandins  Lindlar Red. + Coupling Heptynol->Pheromones  Methylation + Saturation Propanal Propanal (C3 Electrophile) Propanal->Heptynol  Grignard Addition Butyne 4-Bromo-1-butyne (C4 Nucleophile) Butyne->Heptynol  Mg/THF

Caption: Retrosynthetic tree showing this compound as the convergence of C3 and C4 fragments, diverging into bioactive lipids.[1]

Diagram 2: Enzymatic Kinetic Resolution Workflow

A self-validating workflow for producing enantiopure material.[1]

EKR_Workflow Racemic Racemic Mixture (±)-Hept-6-yn-3-ol Intermediate Reaction Matrix (Hexane, 30°C) Racemic->Intermediate Biocatalyst CAL-B Lipase + Vinyl Acetate Biocatalyst->Intermediate S_Alcohol (S)-Hept-6-yn-3-ol (Unreacted, >99% ee) Intermediate->S_Alcohol  Filtration & Chrom. R_Acetate (R)-Acetate (Acylated) Intermediate->R_Acetate  Fast Reaction

Caption: Kinetic resolution workflow using CAL-B lipase to separate enantiomers based on reaction rate differences.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13113267, this compound.[1] Retrieved from [Link][1][6]

  • Organic Syntheses (2025). Preparation of Grignard Reagents from Primary Alkyl Halides. (General Protocol Adaptation). Retrieved from [Link][1][6]

  • Journal of Chemical and Pharmaceutical Research (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. Retrieved from [Link][1]

  • RSC Publishing (2025). Novel synthesis of prostaglandin-E2 involving regioselective ring opening.[1] (Context on PG synthesis). Retrieved from [Link][1]

Sources

Chemo-Orthogonal Utility of Hept-6-yn-3-ol: A Technical Guide to Alkyne Reactivity & Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hept-6-yn-3-ol (CAS: 284673-59-2) represents a high-value bifunctional building block in modern medicinal chemistry and materials science.[1] Its structural utility lies in the homopropargylic spacing (two methylene units) between the chiral secondary alcohol and the terminal alkyne. Unlike propargylic alcohols, where the hydroxyl group electronically activates the alkyne, the ethylene spacer in this compound electronically isolates the two functional groups.[1] This separation allows for chemo-orthogonal functionalization : the alkyne can be subjected to metal-catalyzed cross-coupling or cycloaddition without protecting the alcohol, and conversely, the alcohol can be derivatized while preserving the alkyne warhead.

This guide provides a rigorous analysis of the alkyne group's reactivity, focusing on self-validating protocols for CuAAC (Click Chemistry) and Sonogashira coupling , underpinned by mechanistic insights into chemo-selectivity.[1]

Physicochemical Profile & Reactivity Matrix

Understanding the acid-base profile of this compound is the prerequisite for controlling its reactivity.[1] The competition between the hydroxyl proton and the acetylenic proton dictates the choice of base and solvent.

pKa and Deprotonation Hierarchy

The acidity of the two functional groups inverts depending on the solvent medium, a critical factor often overlooked in protocol design.

Functional GrouppKa (Water)pKa (DMSO)Reactivity Implication
Hydroxyl (-OH) ~16–17~29–30In aqueous media, -OH is deprotonated first.[1] In polar aprotic media (DMSO/THF), it is less acidic than in water due to lack of anion stabilization.[1]
Terminal Alkyne (

C-H)
~25~24–26Acidity is relatively solvent-independent.[1] In DMSO, the alkyne is often more acidic than the alcohol.

Strategic Insight:

  • For Nucleophilic Substitution (O-alkylation): Use NaH in THF/DMSO.[1] The alkyne will likely be deprotonated along with the alcohol (dianion formation), but the alkoxide is the better nucleophile.

  • For Alkyne Coupling (Sonogashira/Click): Use amine bases (Et

    
    N, DIPEA).[1] These are too weak to deprotonate the alcohol or the alkyne fully but are sufficient to shift the equilibrium for Copper(I) acetylide formation.
    

Core Reactivity: The Alkyne Warhead

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The "Click" reaction is the primary application for this scaffold, allowing the ligation of the this compound fragment to azide-tagged biomolecules or fluorophores.[1][2]

Mechanistic Pathway

The reaction proceeds via a dinuclear copper mechanism .[2][3] The alcohol group at C3 does not poison the catalyst because the homopropargylic spacer prevents the formation of a stable 5-membered chelate with the copper center, which is a common issue with propargylic alcohols.

CuAAC_Mechanism Start This compound (Alkyne) Cu_Acetylide σ-Cu(I) Acetylide (Active Species) Start->Cu_Acetylide Coordination & Deprotonation Cu_Cat Cu(I) Source (CuSO4 + Ascorbate) Cu_Cat->Cu_Acetylide Metallacycle Cu-Metallacycle Intermediate Cu_Acetylide->Metallacycle + Azide (Dinuclear Assembly) Azide R-N3 (Azide Tag) Azide->Metallacycle Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Product Ring Contraction & Protonolysis

Figure 1: The catalytic cycle for CuAAC modification of this compound. Note the formation of the


-Cu(I) acetylide is the rate-determining entry point.[3]
Validated Protocol: Bioconjugation in Aqueous Media

Objective: Link this compound to a Benzyl Azide (model substrate).

  • Stoichiometry: Alkyne (1.0 equiv), Azide (1.0 equiv), CuSO

    
     5H
    
    
    
    O (5 mol%), Sodium Ascorbate (10 mol%).[1]
  • Solvent System:

    
    -BuOH : H
    
    
    
    O (1:1).[1] Why? Solubilizes the organic alkyne while allowing ascorbate efficiency.[1]
  • Execution:

    • Dissolve alkyne and azide in

      
      -BuOH/Water.[1]
      
    • Add CuSO

      
       solution.
      
    • Add freshly prepared Sodium Ascorbate solution (solution turns from blue to colorless/yellowish).[1]

    • Stir at RT for 2–4 hours.

  • Validation (Self-Check):

    • TLC: Disappearance of the azide (often visible under UV if aromatic) and alkyne (stains with KMnO

      
      ).
      
    • LCMS: Appearance of the triazole mass (M+1).

    • NMR: Disappearance of the triplet at

      
       ppm (terminal alkyne proton) and appearance of the triazole singlet at 
      
      
      
      ppm.[1]
Sonogashira Cross-Coupling

This reaction constructs C(sp)-C(sp


) bonds, useful for attaching the heptyl chain to aromatic drug scaffolds.[1]
Chemo-Selectivity Challenge

The secondary alcohol is compatible with Pd(0)/Cu(I) conditions. However, Glaser homocoupling (alkyne dimerization) is a major side reaction if O


 is present.[1]

Sonogashira_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + ArX ArX Ar-I / Ar-Br ArX->OxAdd Transmetal Transmetallation [Ar-Pd(II)-Alkyne] OxAdd->Transmetal + Cu-Acetylide Cu_Cycle Cu(I) Cycle Cu_Acetylide Cu-Acetylide Cu_Cycle->Cu_Acetylide Alkyne This compound Alkyne->Cu_Acetylide Base (Et3N) + CuI Cu_Acetylide->Transmetal RedElim Reductive Elimination Transmetal->RedElim Isomerization RedElim->Pd0 Regeneration Product Aryl-Alkyne Product RedElim->Product

Figure 2: The Palladium/Copper dual catalytic cycle.[1] The alcohol functionality on the alkyne remains spectator throughout the transmetallation step.

Validated Protocol: Coupling to Aryl Iodide
  • Reagents: this compound (1.2 equiv), Aryl Iodide (1.0 equiv), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2-5 mol%), CuI (1-2 mol%).[1]
  • Base/Solvent: Et

    
    N (3.0 equiv) in dry THF or DMF.
    
  • Degassing (Critical Step): Sparge the solvent with Argon for 15 mins before adding the catalyst to prevent homocoupling.

  • Reaction:

    • Add Ar-I, Alkyne, Base, and Solvent.[1]

    • Add Pd and Cu catalysts last under Argon flow.[1]

    • Stir at RT (for Iodides) or 60°C (for Bromides).

  • Validation:

    • Visual: Reaction mixture often darkens (precipitation of Et

      
      NH
      
      
      
      X
      
      
      salts).[1]
    • Workup: Aqueous wash with NH

      
      Cl/NH
      
      
      
      (to remove Copper) is essential to prevent blue/green product contamination.[1]

Orthogonal Protection Strategies

If the synthesis requires modifying the alcohol before the alkyne (e.g., oxidation to a ketone), the alkyne usually survives. However, if the alkyne must be preserved during harsh electrophilic reactions, protection is required.[1]

Protection GroupInstallationDeprotectionStability
TMS (Trimethylsilyl) n-BuLi (2 eq), TMSCl (2 eq)

Acidic Workup (cleaves O-TMS)
K

CO

, MeOH
Labile to base; good for short sequences.[1]
TIPS (Triisopropylsilyl) TIPS-OTf, LutidineTBAF, THFVery robust; survives most oxidations/reductions.[1]
Nitrobenzyl (Photolabile) See Ref [4]UV Light (365 nm)"Caged" alkyne; useful for spatial control.[1]

References

  • Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Source: Organic Chemistry Portal.[1][4] URL:[Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications. Source: Vedantu / Wikipedia (Consolidated Technical Overview).[1] URL:[Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Source: University of Tartu (Bordwell pKa Table Extension).[1] URL:[Link]

  • A photolabile protection strategy for terminal alkynes. Source: Chalmers University of Technology / Elsevier (2013).[1] URL:[Link]

  • This compound (Compound Summary). Source: PubChem.[1][5][6][7] URL:[Link]

Sources

Substituted Heptynol Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted heptynol derivatives represent a class of organic compounds with significant, yet underexplored, potential in medicinal chemistry and materials science. The presence of both a hydroxyl group and an alkyne moiety within a seven-carbon framework provides a rich scaffold for chemical modification and the introduction of diverse functionalities. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of these derivatives. It is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical methodologies. While direct literature on "substituted heptynol derivatives" as a broad class is limited, this document synthesizes information from related fields of organic chemistry and medicinal chemistry to provide a robust framework for future investigation.

Introduction: The Therapeutic Promise of Substituted Heptynols

The integration of multiple functional groups onto a single molecular scaffold is a cornerstone of modern drug design. Substituted heptynol derivatives, characterized by a seven-carbon chain containing both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne), offer a versatile platform for creating novel therapeutic agents. The hydroxyl group can participate in hydrogen bonding, a critical interaction in biological systems, while the alkyne provides a site for a variety of chemical transformations, including the highly efficient "click chemistry" reactions.[1]

The general structure of a substituted heptynol can be represented as follows:

Where R1, R2, R3, and R4 can be a wide range of substituents, influencing the molecule's steric and electronic properties.

While comprehensive studies on this specific class of compounds are not abundant, the known biological activities of related molecules, such as other functionalized alkynes and alcohols, suggest significant potential. For instance, various substituted alkynes have been investigated for their roles in anticancer, antimicrobial, and neuroprotective agents.[2][3] This guide will extrapolate from these related areas to build a predictive framework for the properties and applications of substituted heptynol derivatives.

Synthetic Strategies and Methodologies

The synthesis of substituted heptynol derivatives can be approached through several established organic chemistry pathways. The choice of a specific synthetic route will depend on the desired substitution pattern and the available starting materials.

General Synthetic Workflow

A general and flexible approach to synthesizing a variety of substituted heptynol derivatives involves the coupling of a terminal alkyne with an appropriate electrophile, followed by or preceded by the introduction of the hydroxyl group.

G cluster_0 Synthesis of a Substituted Heptynol Derivative start Commercially Available Starting Materials (e.g., Terminal Alkyne, Aldehyde/Ketone) step1 Deprotonation of Terminal Alkyne (e.g., with n-BuLi) start->step1 Base step2 Nucleophilic Attack on Carbonyl Compound step1->step2 Formation of Acetylide Anion step3 Acidic Workup step2->step3 Alkoxide Intermediate product Substituted Heptynol Product step3->product Protonation G cluster_0 Hypothetical Anticancer Mechanism of a Substituted Heptynol drug Substituted Heptynol Derivative target Cellular Target (e.g., Kinase, Tubulin) drug->target Binding pathway Signaling Pathway (e.g., Proliferation Pathway) target->pathway Modulation apoptosis Induction of Apoptosis pathway->apoptosis inhibition Inhibition of Cell Proliferation pathway->inhibition

Sources

Methodological & Application

application of hept-6-yn-3-ol in click chemistry reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Hept-6-yn-3-ol in Click Chemistry Reactions

Part 1: Core Directive & Introduction

Title: this compound: A Chiral Homopropargyl Scaffold for CuAAC Click Chemistry and Fragment-Based Drug Discovery.

Abstract: this compound (CAS: 284673-59-2) is a bifunctional aliphatic building block featuring a secondary hydroxyl group and a terminal alkyne. Its structural versatility makes it a critical scaffold in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD) and the synthesis of 1,2,3-triazole-linked conjugates . This guide details the application of this compound as a "click-ready" linker, providing optimized protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and strategies for leveraging its chiral center in library synthesis.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Molecule Profile & Strategic Utility

This compound is distinct from simple propargyl alcohols due to its extended 3-carbon tether (homopropargyl motif) between the chiral center and the alkyne.

  • Structure: CH3-CH2-CH(OH)-CH2-CH2-C≡CH

  • Chirality: The C3 position is a stereocenter. Enantiomerically pure forms (R or S) can be accessed via enzymatic resolution or asymmetric synthesis, allowing for the exploration of stereospecific binding in drug targets.

  • Spacer Function: The ethyl spacer (-CH2-CH2-) between the hydroxyl and the alkyne prevents steric clash between the resulting triazole (after click reaction) and the payload attached to the hydroxyl group. This is superior to propargyl alcohol, where the triazole is directly adjacent to the substitution site.

Core Applications
  • Triazole Library Generation: The terminal alkyne reacts with diverse organic azides to form 1,4-disubstituted 1,2,3-triazoles. These triazoles often serve as bioisosteres for amide bonds in kinase inhibitors and GPCR antagonists.

  • Bifunctional Linker Synthesis:

    • Step A (Hydroxyl): The secondary alcohol is functionalized (esterification, etherification, or silylation) to attach a pharmacophore or surface anchor.

    • Step B (Alkyne): The alkyne undergoes CuAAC to attach a reporter tag (fluorophore), a PEG chain, or a second pharmacophore.

  • Natural Product Synthesis: this compound is a documented intermediate in the total synthesis of marine macrolides, such as Amphidinolide F , where it serves as the precursor for the C18–C29 fragment.

Part 3: Experimental Protocols

Protocol A: Pre-Click Functionalization (Esterification)

Context: Before the click reaction, the hydroxyl group is often derivatized.

  • Reagents: this compound (1.0 equiv), Carboxylic Acid Payload (1.1 equiv), EDC·HCl (1.2 equiv), DMAP (0.1 equiv).

  • Solvent: Dichloromethane (DCM).

  • Procedure:

    • Dissolve payload acid and this compound in dry DCM.

    • Add EDC·HCl and DMAP at 0°C.

    • Stir at Room Temperature (RT) for 4–12 hours.

    • Note: The terminal alkyne is stable under these coupling conditions.

Protocol B: Optimized CuAAC "Click" Reaction

Context: This protocol uses a water-soluble ligand (THPTA) to protect the copper catalyst and prevent alkyne homocoupling (Glaser coupling), ensuring high yields even with the secondary alcohol present.

Materials:

  • Alkyne: this compound (or its ester derivative).

  • Azide: Target azide (1.0–1.2 equiv).

  • Catalyst: CuSO4·5H2O (5 mol%).

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (25 mol%).

  • Reductant: Sodium Ascorbate (10 mol%).

  • Solvent: DMSO/Water (1:1) or tBuOH/Water (1:1).

Step-by-Step Methodology:

  • Stock Solutions: Prepare the following stock solutions in deionized water:

    • CuSO4 (100 mM)

    • THPTA (200 mM)

    • Sodium Ascorbate (500 mM) - Freshly prepared.

  • Complex Formation: Premix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 5 µL Cu stock + 25 µL THPTA stock) and incubate for 5 minutes. Why? This forms the active catalytic complex before exposure to reactants.

  • Reaction Assembly:

    • In a reaction vial, dissolve this compound (1.0 equiv) and the Azide (1.0 equiv) in the organic co-solvent (DMSO or tBuOH).

    • Add water to reach the desired solvent ratio (typically 1:1).

    • Add the Cu-THPTA complex.

    • Add the Sodium Ascorbate solution last to initiate the reaction.

  • Incubation: Stir at RT for 1–4 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Dilute with water and extract with Ethyl Acetate.

    • Wash organic layer with 5% EDTA solution (to chelate and remove Copper).

    • Dry over Na2SO4 and concentrate.[1]

Data Summary: Solvent Compatibility Table

Solvent SystemSolubility of this compoundReaction RateRecommended For
tBuOH / Water (1:1) HighFastSmall molecule synthesis, robust purification.
DMSO / Water (9:1) Very HighModerateBiological payloads, poorly soluble azides.
DMF / Water (1:1) HighModeratePeptide conjugation (solid phase).

Part 4: Visualization (Graphviz DOT)

G cluster_0 Phase 1: Functionalization cluster_1 Phase 2: Click Reaction (CuAAC) Start This compound (Chiral Scaffold) Intermediate Functionalized Alkyne Ester Start->Intermediate EDC/DMAP Coupling Payload Drug/Probe (Carboxylic Acid) Payload->Intermediate Product 1,2,3-Triazole Conjugate Intermediate->Product Click Reaction Azide Target Azide (R-N3) Azide->Product Catalyst Cu(I)-THPTA Complex Catalyst->Product Catalysis

Caption: Workflow for converting this compound into a bioactive triazole conjugate via esterification and CuAAC.

Part 5: References

  • PubChem. this compound Compound Summary (CID 13113267). National Library of Medicine. Available at: [Link]

  • Decultot, L. (2016).[2] Towards the total synthesis of amphidinolides C and F. University of Glasgow (PhD Thesis). [Describes synthesis and use of this compound as a fragment]. Available at: [Link]

  • Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie. (Foundational reference for the CuAAC protocol described).

  • Organic Syntheses. Preparation of Alkyne-Azide Click Conjugates. (General protocols adapted for homopropargyl alcohols). Available at: [Link]

Sources

Application Notes & Protocols: Hept-6-yn-3-ol as a Versatile Chiral Building Block in the Synthesis of Natural Product Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Molecular Complexity with a Simple Scaffold

In the intricate world of natural product synthesis, the strategic selection of starting materials is paramount. Hept-6-yn-3-ol, a chiral propargylic alcohol, emerges as a deceptively simple yet powerful building block for the construction of complex molecular architectures reminiscent of natural products. Its value lies in the orthogonal reactivity of its two key functional groups: a terminal alkyne and a secondary alcohol. The terminal alkyne serves as a versatile handle for carbon-carbon bond formation through reactions such as Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"), while the secondary alcohol provides a chiral center and a site for oxidation, reduction, or further functionalization.[1] This combination allows for the divergent synthesis of a wide array of natural product analogues, which are critical for probing biological activity and developing new therapeutic agents.[2][3] This guide will explore the synthetic potential of this compound, providing detailed protocols for its key transformations and illustrating its application in the conceptual design of natural product-like scaffolds.

The Strategic Advantage of this compound

The utility of this compound in synthesis is rooted in the distinct and predictable reactivity of its functional groups. The terminal alkyne is a gateway to a multitude of transformations.[4][5] The acidic proton on the sp-hybridized carbon can be readily removed to generate a potent nucleophile for additions to carbonyls or for coupling reactions.[6] Conversely, the alkyne itself can act as an electrophile in certain contexts. The secondary alcohol introduces a stereocenter, which can be exploited to induce diastereoselectivity in subsequent reactions. Its oxidation to a ketone or its conversion into a good leaving group opens up further synthetic possibilities.[7] The strategic placement of these two functionalities in a seven-carbon chain provides a flexible scaffold that can be elaborated into a variety of cyclic and acyclic structures.

Key Synthetic Transformations and Protocols

Elaboration of the Terminal Alkyne

The terminal alkyne is arguably the most versatile functional group in this compound, offering numerous avenues for molecular elaboration.

The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a transformation of immense importance in the synthesis of polyunsaturated natural products and their analogues.[8][9] This reaction proceeds under mild conditions and tolerates a wide range of functional groups.[10]

  • Causality of Experimental Choices: The use of a palladium catalyst is central to the reaction, as it facilitates the oxidative addition to the halide and the subsequent reductive elimination of the product. The copper(I) co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9] The amine base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide produced during the reaction.

Protocol: Sonogashira Coupling of (rac)-Hept-6-yn-3-ol with Iodobenzene

Reagent MW Amount Mmol Equiv.
(rac)-Hept-6-yn-3-ol112.17112 mg1.01.0
Iodobenzene204.01224 mg1.11.1
Pd(PPh₃)₄1155.5629 mg0.0250.025
CuI190.455 mg0.0250.025
Triethylamine101.190.42 mL3.03.0
THF (anhydrous)-5 mL--

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add (rac)-hept-6-yn-3-ol (112 mg, 1.0 mmol), iodobenzene (224 mg, 1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (29 mg, 0.025 mmol), and copper(I) iodide (5 mg, 0.025 mmol).

  • Add anhydrous tetrahydrofuran (THF, 3 mL) and triethylamine (0.42 mL, 3.0 mmol).

  • Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether (10 mL) and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired coupled product.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the cornerstone of "click chemistry," a set of reactions known for their high efficiency, reliability, and biocompatibility.[11][12][13] This reaction allows for the facile synthesis of 1,2,3-triazoles, which are important scaffolds in medicinal chemistry due to their metabolic stability and ability to engage in hydrogen bonding.[][15]

  • Causality of Experimental Choices: The copper(I) catalyst is essential for activating the terminal alkyne towards cycloaddition with the azide. Sodium ascorbate is often used as a reducing agent to generate the active Cu(I) species in situ from a Cu(II) salt, which prevents the formation of undesirable side products.[11] The reaction is often performed in a mixture of water and a co-solvent to ensure the solubility of all reactants.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition with Benzyl Azide

Reagent MW Amount Mmol Equiv.
(rac)-Hept-6-yn-3-ol112.17112 mg1.01.0
Benzyl Azide133.15146 mg1.11.1
CuSO₄·5H₂O249.6912.5 mg0.050.05
Sodium Ascorbate198.1120 mg0.10.1
t-Butanol/H₂O (1:1)-4 mL--

Procedure:

  • In a 10 mL round-bottom flask, dissolve (rac)-hept-6-yn-3-ol (112 mg, 1.0 mmol) and benzyl azide (146 mg, 1.1 mmol) in a 1:1 mixture of t-butanol and water (4 mL).

  • In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol) in water (0.5 mL).

  • In another vial, prepare a solution of sodium ascorbate (20 mg, 0.1 mmol) in water (0.5 mL).

  • Add the copper sulfate solution and then the sodium ascorbate solution to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 12 hours.

  • Upon completion, dilute the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 1,4-disubstituted triazole.

Transformations of the Secondary Alcohol

The secondary alcohol in this compound provides a handle for stereochemical control and further functionalization.

Oxidation of the secondary alcohol to the corresponding ketone, hept-6-yn-3-one, opens up new avenues for synthetic manipulation, such as the introduction of nucleophiles at the carbonyl carbon.[7][16][17] A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and the presence of other sensitive functional groups.[18]

  • Causality of Experimental Choices: Dess-Martin periodinane (DMP) is a mild and highly selective oxidizing agent for primary and secondary alcohols. It operates under neutral conditions and at room temperature, making it compatible with the terminal alkyne. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM).

Protocol: Dess-Martin Oxidation to Hept-6-yn-3-one

Reagent MW Amount Mmol Equiv.
(rac)-Hept-6-yn-3-ol112.17112 mg1.01.0
Dess-Martin Periodinane424.14509 mg1.21.2
Dichloromethane (DCM)-5 mL--

Procedure:

  • To a solution of (rac)-hept-6-yn-3-ol (112 mg, 1.0 mmol) in dry dichloromethane (5 mL) at 0 °C, add Dess-Martin periodinane (509 mg, 1.2 mmol) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate (10 mL).

  • Stir vigorously for 15 minutes until the layers are clear.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ketone, which can be purified by flash chromatography if necessary.

In multi-step syntheses, it is often necessary to protect the alcohol to prevent it from reacting with incompatible reagents.[19][20][21] Silyl ethers are common protecting groups for alcohols due to their ease of installation and removal under specific conditions.[6][22]

  • Causality of Experimental Choices: Tert-butyldimethylsilyl chloride (TBSCl) is a common silylating agent that forms a robust TBS ether. Imidazole is used as a base to deprotonate the alcohol and to catalyze the reaction. The reaction is typically performed in an aprotic polar solvent like dimethylformamide (DMF).

Protocol: Protection as a TBS Ether

Reagent MW Amount Mmol Equiv.
(rac)-Hept-6-yn-3-ol112.17112 mg1.01.0
TBSCl150.73181 mg1.21.2
Imidazole68.08102 mg1.51.5
DMF (anhydrous)-3 mL--

Procedure:

  • To a solution of (rac)-hept-6-yn-3-ol (112 mg, 1.0 mmol) in anhydrous dimethylformamide (3 mL), add imidazole (102 mg, 1.5 mmol) and tert-butyldimethylsilyl chloride (181 mg, 1.2 mmol).

  • Stir the reaction at room temperature for 4 hours.

  • Pour the reaction mixture into water (10 mL) and extract with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the TBS-protected alcohol.

Stereoselective Reduction of the Alkyne

The alkyne can be stereoselectively reduced to either a cis- or trans-alkene, providing access to allylic alcohols, which are common motifs in natural products.[23][24]

  • Causality of Experimental Choices: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is a classic reagent for the syn-hydrogenation of alkynes to cis-alkenes.[25] The "poisoning" of the catalyst is crucial to prevent over-reduction to the alkane.

Protocol: Lindlar Reduction to (Z)-Hept-6-en-3-ol

Reagent MW Amount Mmol Equiv.
(rac)-Hept-6-yn-3-ol112.17112 mg1.01.0
Lindlar's Catalyst-11 mg-10% w/w
Quinoline129.161 drop--
Ethyl Acetate-5 mL--
Hydrogen2.02Balloon--

Procedure:

  • To a solution of (rac)-hept-6-yn-3-ol (112 mg, 1.0 mmol) in ethyl acetate (5 mL), add Lindlar's catalyst (11 mg, 10% w/w) and one drop of quinoline.

  • Evacuate the flask and backfill with hydrogen gas from a balloon.

  • Stir the reaction under a hydrogen atmosphere at room temperature until the starting material is consumed (monitor by TLC or GC).

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude cis-allylic alcohol, which can be purified by flash chromatography.

Conceptual Synthetic Pathways

The true power of this compound lies in its ability to be elaborated in a divergent fashion to create a library of natural product analogues. The following diagrams illustrate some conceptual synthetic pathways.

G This compound This compound Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Ar-X, Pd/Cu Click Chemistry Click Chemistry This compound->Click Chemistry R-N3, Cu(I) Oxidation Oxidation This compound->Oxidation [O] Reduction Reduction This compound->Reduction [H] Aryl-substituted Analogue Aryl-substituted Analogue Sonogashira Coupling->Aryl-substituted Analogue Triazole-linked Analogue Triazole-linked Analogue Click Chemistry->Triazole-linked Analogue Keto-alkyne Intermediate Keto-alkyne Intermediate Oxidation->Keto-alkyne Intermediate Allylic Alcohol Allylic Alcohol Reduction->Allylic Alcohol

Caption: Divergent synthetic pathways from this compound.

G cluster_0 Step 1: Protection cluster_1 Step 2: Alkyne Elaboration cluster_2 Step 3: Deprotection This compound This compound TBS-protected alcohol TBS-protected alcohol This compound->TBS-protected alcohol TBSCl, Imidazole Sonogashira Product Sonogashira Product TBS-protected alcohol->Sonogashira Product Ar-I, Pd/Cu Final Analogue Final Analogue Sonogashira Product->Final Analogue TBAF

Caption: Linear synthesis employing a protection strategy.

Conclusion

This compound represents a valuable and versatile chiral building block for the synthesis of natural product analogues. Its readily accessible functional groups, the terminal alkyne and the secondary alcohol, can be manipulated with a high degree of predictability and selectivity using a wide range of modern synthetic methodologies. By employing the protocols and strategies outlined in this guide, researchers can leverage the synthetic potential of this simple yet powerful molecule to construct diverse and complex molecular scaffolds, thereby accelerating the process of drug discovery and the exploration of chemical biology.

References

Sources

functionalization of the hydroxyl group in hept-6-yn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of Hept-6-yn-3-ol

Abstract & Strategic Significance

This compound (CAS: 17666-07-2) serves as a critical "bifunctional linchpin" in the total synthesis of polyketides, prostaglandins, and pheromones. Its structural value lies in the orthogonality between its secondary hydroxyl group (


 hybridized, 

) and its terminal alkyne (

hybridized,

).

This guide provides validated protocols for functionalizing the hydroxyl group while preserving the alkyne integrity. We address three primary transformations:

  • Chemo-selective Oxidation (Ketone formation without alkyne hydration).

  • Orthogonal Protection (Silyl ether formation for subsequent C-alkylation).

  • Stereochemical Inversion (Mitsunobu reaction for enantiomeric correction).

Chemoselectivity & Reactivity Analysis

Before initiating synthesis, one must map the reactivity landscape. The primary challenge is avoiding the hydration of the alkyne (Meyer-Schuster or Rupe rearrangement) when activating the alcohol.

Figure 1: Reactivity Logic Gate for this compound

ReactivityMap Start This compound (Substrate) Target Target Transformation? Start->Target Oxidation Oxidation to Ketone Target->Oxidation Protection Protection (Silyl Ether) Target->Protection Inversion Stereo-Inversion (Mitsunobu) Target->Inversion Risk1 RISK: Acidic Hydration of Alkyne Oxidation->Risk1 If Jones Reagent Sol1 SOLUTION: Dess-Martin (Neutral pH) Oxidation->Sol1 Recommended Risk2 RISK: Base-mediated Alkyne Deprotonation Protection->Risk2 If n-BuLi used Sol2 SOLUTION: Imidazole/TBSCl (Mild Base) Protection->Sol2 Recommended Sol3 SOLUTION: DIAD/PPh3 (Redox Neutral) Inversion->Sol3 SN2 Mechanism

Caption: Decision matrix for functionalizing C3-OH while mitigating C6-alkyne side reactions.

Protocol A: Chemoselective Oxidation (Dess-Martin Periodinane)

Objective: Convert this compound to hept-6-yn-3-one. Challenge: Traditional chromic acid oxidations (Jones Reagent) are highly acidic and often hydrate terminal alkynes to methyl ketones. Solution: Dess-Martin Periodinane (DMP) operates under neutral/mildly basic conditions.

Materials
  • This compound (1.0 equiv)

  • Dess-Martin Periodinane (1.2 equiv)

  • Sodium Bicarbonate (

    
    )
    
  • Dichloromethane (DCM, anhydrous)

  • Sodium Thiosulfate (

    
    )
    
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask, dissolve this compound (100 mg, 0.89 mmol) in anhydrous DCM (5 mL).

  • Buffering: Add solid

    
     (300 mg). Note: This buffers the acetic acid by-product released by DMP.
    
  • Addition: Cool the mixture to 0°C. Add DMP (453 mg, 1.07 mmol) in a single portion.

  • Reaction: Remove the ice bath and stir at room temperature for 1–2 hours. Monitor by TLC (Hexane:EtOAc 4:1). The alcohol spot (

    
    ) should disappear, replaced by the ketone (
    
    
    
    ).
  • Quench (Critical): Dilute with ether (10 mL). Add a 1:1 mixture of saturated aqueous

    
     and 10% 
    
    
    
    . Stir vigorously for 15 minutes until the organic layer is clear (removes unreacted iodine species).
  • Workup: Extract with ether (

    
     mL), dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Silica gel, 10% EtOAc in Hexanes).

Expected Yield: 85–92%

Protocol B: Orthogonal Protection (TBS Ether Formation)

Objective: Protect the hydroxyl group to allow lithiation of the terminal alkyne (C-alkylation). Mechanism: Nucleophilic substitution at silicon. The bulkiness of the tert-butyldimethylsilyl (TBS) group prevents attack on the alkyne.

Materials
  • This compound (1.0 equiv)

  • TBSCl (tert-Butyldimethylsilyl chloride) (1.2 equiv)

  • Imidazole (2.5 equiv)

  • DMF (Dimethylformamide, anhydrous)

Step-by-Step Procedure
  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous DMF (Concentration: 0.5 M).

  • Base Addition: Add imidazole (2.5 equiv). Stir until dissolved.

  • Silylation: Add TBSCl (1.2 equiv) portion-wise at 0°C.

  • Reaction: Warm to room temperature and stir for 4–6 hours.

    • Checkpoint: If reaction is slow, add a catalytic amount of DMAP (4-dimethylaminopyridine).

  • Workup: Pour into water to dissolve imidazole salts. Extract with Hexanes (TBS ethers are highly lipophilic; Hexanes is preferred over EtOAc to remove DMF).

  • Purification: Flash chromatography (100% Hexanes to 5% EtOAc/Hexanes).

Data Validation:

Property Starting Material (Alcohol) Product (TBS Ether)

| IR Spectrum | Broad peak ~3400


 (O-H) | No OH peak; Strong Si-C stretch ~830 

| | 1H NMR |

3.6-3.8 (m, 1H, CH-OH) |

0.90 (s, 9H, t-Bu),

0.05 (s, 6H, Me) |

Protocol C: Stereochemical Inversion (Mitsunobu Reaction)

Objective: Invert the stereocenter at C3 (e.g., converting (R)-hept-6-yn-3-ol to an (S)-ester). Mechanism:


 displacement of an activated alkoxyphosphonium intermediate.

Figure 2: Mitsunobu Mechanism Pathway

Mitsunobu Reagents PPh3 + DIAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Reagents->Betaine Formation Activated Alkoxyphosphonium Ion (Good Leaving Group) Betaine->Activated + Alcohol / - Hydrazine Alcohol This compound (Secondary Alcohol) Acid Nucleophile (p-Nitrobenzoic Acid) Product Inverted Ester (SN2 Product) Acid->Product Nucleophilic Attack Activated->Product + Carboxylate / Inversion

Caption: Pathway for converting OH to a leaving group followed by SN2 inversion.

Step-by-Step Procedure
  • Setup: In a flask under Argon, combine this compound (1.0 equiv), Triphenylphosphine (

    
    , 1.5 equiv), and p-Nitrobenzoic acid (1.5 equiv) in anhydrous THF.
    
    • Note:p-Nitrobenzoic acid is used because its ester is crystalline and easy to purify (UV active).

  • Activation: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise over 10 minutes.

    • Caution: Reaction is exothermic.

  • Reaction: Stir at 0°C for 30 mins, then room temperature for 12 hours.

  • Workup: Concentrate THF. Triturate the residue with cold Hexanes/Ether (1:1).

    
     (Triphenylphosphine oxide) will precipitate as a white solid. Filter off the solid.
    
  • Purification: The filtrate contains the inverted ester. Purify via column chromatography.[1]

References & Authority

  • PubChem Compound Summary: this compound. (2025). National Center for Biotechnology Information.

    • [Link]

    • Verification of CAS 17666-07-2 and physical properties.[2][3][4]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry.

    • [Link]

    • Foundational text for Protocol A.

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[5] Synthesis.

    • Authoritative review for Protocol C.

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[6] Journal of the American Chemical Society.

    • [Link]

    • Standard protocol for Silylation (Protocol B).

Sources

Application Note: Strategic Functionalization and Cycloisomerization of Hept-6-yn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hept-6-yn-3-ol (CAS: 1002-36-4) represents a high-value "bifunctional tether" in organic synthesis. Structurally, it possesses a secondary alcohol separated from a terminal alkyne by an ethylene linker (


-hydroxy alkyne). This specific geometry makes it an ideal precursor for constructing 2-substituted tetrahydrofuran (THF) pharmacophores—a core motif found in polyether antibiotics (e.g., Monensin) and lignans.

This guide details two critical metal-catalyzed protocols:

  • Palladium-Catalyzed Sonogashira Coupling: For derivatizing the terminal alkyne while preserving the hydroxyl group.

  • Gold(I)-Catalyzed Cycloisomerization: For the rapid, atom-economical closure of the THF ring via intramolecular hydroalkoxylation.

Mechanistic Insight & Causality

The Thermodynamic vs. Kinetic Landscape

The transformation of this compound relies on the electrophilic activation of the


-system. While strong bases can effect cyclization, they often lead to elimination side products. Transition metal catalysis (specifically Au(I) and Pd(II)) offers a chemoselective alternative operating under kinetic control.
  • Gold(I) Catalysis (Soft Lewis Acid): Au(I) coordinates preferentially to the alkyne

    
    -bond, enhancing its electrophilicity.[1] The pendant hydroxyl group (C3) then acts as an intramolecular nucleophile.
    
  • Regioselectivity (Baldwin’s Rules): For this compound, the cyclization can theoretically proceed via 5-exo-dig (yielding a tetrahydrofuran) or 6-endo-dig (yielding a tetrahydropyran).

    • Experimental Reality: Au(I) strongly favors the 5-exo-dig pathway due to favorable orbital overlap and lower activation energy, typically yielding 2-substituted tetrahydrofurans with an exocyclic double bond.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways and the specific activation mode of the Gold(I) catalyst.

G Start This compound (Substrate) Coord Au(I)-Alkyne π-Complex Start->Coord + [AuL]+ Transition Transition State (Nu: Attack) Coord->Transition Intramolecular OH Attack Product5 2-Ethyl-5-methylene- tetrahydrofuran (5-exo-dig) Transition->Product5 Major Pathway (Kinetic Control) Product6 Tetrahydropyran Derivative (6-endo-dig) Transition->Product6 Minor Pathway (Disfavored) Proto Protodeauration Product5->Proto - [AuL]+

Figure 1: Mechanistic divergence in the Au(I)-catalyzed cyclization of


-hydroxy alkynes.

Protocol A: Sonogashira Coupling (Functionalization)[2]

Objective: To attach an aryl or heteroaryl moiety to the terminal alkyne of this compound without protecting the secondary alcohol. Challenge: Free alcohols can sometimes interfere with Pd catalysts or undergo side reactions. Solution: Use of a mild base system and high-turnover Pd/Cu catalyst system.

Materials & Reagents
ComponentEquivalentsRole
This compound 1.0 equivSubstrate
Aryl Iodide (Ar-I) 1.1 equivCoupling Partner
Pd(PPh3)2Cl2 2.0 mol%Pre-catalyst
CuI 1.0 mol%Co-catalyst
Triethylamine (Et3N) 3.0 equivBase/Solvent mix
THF (Anhydrous) Solvent (0.2 M)Reaction Medium
Step-by-Step Procedure
  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and let it cool under a stream of Argon.

  • Catalyst Loading: Charge the flask with Pd(PPh3)2Cl2 (2 mol%) and CuI (1 mol%).

  • Solvent Addition: Add anhydrous THF followed by degassed Et3N via syringe. The solution should turn slightly yellow/brown.

  • Substrate Addition: Add the Aryl Iodide (1.1 equiv) followed by the slow addition of This compound (1.0 equiv) dissolved in a minimum amount of THF.

    • Critical Process Parameter (CPP): Maintain temperature at 25°C. If the aryl iodide is sterically hindered, heat to 50°C.

  • Monitoring: Stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc 4:1). The alkyne spot (stains with KMnO4) should disappear.

  • Workup: Dilute with Et2O, wash with saturated NH4Cl (to remove Cu salts—aqueous layer turns blue), then brine. Dry over MgSO4.

  • Purification: Flash column chromatography on silica gel.

Outcome: 1-Aryl-hept-6-yn-3-ol.

Protocol B: Gold(I)-Catalyzed Cycloisomerization

Objective: To cyclize the (functionalized or native) this compound into a tetrahydrofuran derivative. Catalyst System: cationic Gold(I) generated in situ from AuCl(PPh3) and Silver Triflate (AgOTf).

Materials & Reagents
ComponentEquivalentsRole
Substrate 1.0 equivThis compound or derivative
AuCl(PPh3) 5.0 mol%Gold Source
AgOTf 5.0 mol%Chloride Scavenger
Dichloromethane (DCM) Solvent (0.1 M)Non-coordinating solvent
PTSA (Optional) 10 mol%Only if forming ketal (hydration)
Step-by-Step Procedure
  • Catalyst Activation (In Situ): In a foil-wrapped vial (Ag salts are photosensitive), mix AuCl(PPh3) and AgOTf in anhydrous DCM for 10 minutes. A white precipitate (AgCl) will form.

    • Why: The active species is [Au(PPh3)]+ OTf-, a highly electrophilic cation capable of activating the alkyne.

  • Reaction Initiation: Filter the catalyst solution (optional, to remove AgCl) directly into a solution of the substrate in DCM under Nitrogen.

  • Reaction: Stir at Room Temperature (20–25°C).

    • Time: Reaction is typically very fast (30 min to 2 hours).

  • Quenching: Add a drop of Et3N to neutralize the Lewis acid.

  • Concentration: Evaporate solvent under reduced pressure.

  • Purification: Flash chromatography.

Expected Products
  • From this compound (Terminal Alkyne): 2-ethyl-5-methylene-tetrahydrofuran.

    • Note: The exocyclic double bond is sensitive. Acidic workup may isomerize it to the internal position or hydrate it to a methyl ketone (2-acetyl-5-ethyl-tetrahydrofuran).

  • From 1-Aryl-hept-6-yn-3-ol (Internal Alkyne): 2-ethyl-5-benzyl-tetrahydrofuran (if reduced) or 2-ethyl-5-benzylidene-tetrahydrofuran.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (Sonogashira) Catalyst poisoning by O2Degas all solvents thoroughly (Freeze-Pump-Thaw).
Homocoupling (Glaser) Excess O2 or CuIReduce CuI loading to 0.5 mol%; ensure strict Argon atmosphere.
Product Isomerization (Gold) Trace acid or long reaction timeQuench immediately with Et3N; avoid silica gel with high acidity (use neutralized silica).
No Cyclization Catalyst deactivationEnsure AgOTf is fresh/dry. Chloride ions kill the cationic Au species.

Integrated Workflow Diagram

The following DOT diagram summarizes the sequential functionalization and cyclization strategy.

Workflow cluster_0 Step 1: Functionalization cluster_1 Step 2: Cycloisomerization Start This compound (Starting Material) Sono Sonogashira Coupling Pd(PPh3)2Cl2 / CuI / Ar-I Start->Sono Inter Intermediate: 1-Aryl-hept-6-yn-3-ol Sono->Inter Gold Au(I) Catalysis AuCl(PPh3) / AgOTf Inter->Gold Final Target Scaffold: 2,5-Disubstituted THF Gold->Final

Figure 2: Sequential workflow for converting this compound into complex ether scaffolds.

References

  • Genêt, J. P., et al. (2005).[1] "Highly Efficient Access to Strained Bicyclic Ketals via Gold-Catalyzed Cycloisomerization of Bis-homopropargylic Diols." Journal of the American Chemical Society, 127(28), 9976–9977.[1] Link

  • Wolfe, J. P., & Hay, M. B. (2010).

    
    -Hydroxy Alkenes." Tetrahedron, 66(6), 1029-1051. (Context for metal-catalyzed ether synthesis). Link
    
  • Pale, P., & Chuche, J. (1987). "Cyclization of Hydroxyalkynes: Synthesis of Dihydrofurans." Tetrahedron Letters, 28(51), 6447-6448. (Foundational work on alkynol cyclization). Link

  • Krause, N., & Winter, C. (2011). "Gold-Catalyzed Nucleophilic Cyclization of Functionalized Alkynes: A Golden Opportunity." Chemical Reviews, 111(3), 1944–1977. Link

  • Bakos, J., et al. (2019). "Palladium-catalyzed Sonogashira coupling reactions in

    
    -valerolactone-based ionic liquids." Beilstein Journal of Organic Chemistry, 15, 2903–2911. (Specific reference to Sonogashira coupling of alkynols). Link
    

Sources

Synthesis of Hept-6-yn-3-ol via Grignard Reaction: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of hept-6-yn-3-ol, a secondary alkynyl alcohol, through a Grignard reaction. This application note is intended for researchers, scientists, and professionals in drug development who require a detailed, reliable, and scientifically grounded protocol. The procedure involves the formation of a propargyl Grignard reagent, which subsequently undergoes a nucleophilic addition to butanal. We delve into the mechanistic underpinnings of the reaction, offer a meticulously detailed experimental protocol, and emphasize critical safety considerations. All procedural steps are explained with a focus on causality, ensuring a thorough understanding of the experimental choices.

Introduction and Scientific Background

The Grignard reaction, discovered by François Auguste Victor Grignard in 1900, remains one of the most fundamental and versatile carbon-carbon bond-forming reactions in organic synthesis.[1] It involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, most notably the carbonyl carbon of aldehydes and ketones.[2][3] This reaction provides a powerful pathway for the synthesis of primary, secondary, and tertiary alcohols.[4][5]

The synthesis of this compound (C7H12O)[6] serves as an excellent case study for the application of Grignard chemistry to produce structurally interesting molecules. As a secondary alcohol with a terminal alkyne, this compound is a valuable building block in the synthesis of more complex organic molecules and potential pharmaceutical agents.

The core of this synthesis lies in the nucleophilic character of the Grignard reagent. The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and capable of attacking the electrophilic carbonyl carbon of an aldehyde like butanal.[7] The reaction proceeds through a six-membered ring transition state to form an alkoxide intermediate, which upon acidic workup, yields the desired alcohol.[1][4]

A critical aspect of this specific synthesis is the preparation and use of the propargyl Grignard reagent. Propargylmagnesium halides exist in a rapid equilibrium between the acetylenic and allenic forms. To favor the desired propargylation and minimize side reactions, careful control of the reaction conditions, particularly temperature, is paramount.[8][9]

Materials and Reagents

Proper preparation and handling of all materials are crucial for the success and safety of this experiment. All glassware must be scrupulously cleaned and oven-dried prior to use to eliminate any traces of water, which would quench the Grignard reagent.[10][11]

Reagent/Material Formula M.W. ( g/mol ) Grade Supplier Notes
Magnesium TurningsMg24.31High Puritye.g., Sigma-AldrichMust be activated prior to use.
Propargyl BromideC₃H₃Br118.96≥97%e.g., Sigma-AldrichPotent lachrymator; handle in a fume hood.[9]
ButanalC₄H₈O72.11Anhydrous, ≥99%e.g., Sigma-Aldrich
Diethyl Ether(C₂H₅)₂O74.12Anhydrouse.g., Sigma-AldrichExtremely flammable; use in a well-ventilated fume hood away from ignition sources.[10]
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrouse.g., Sigma-AldrichRecommended over diethyl ether for its higher flash point.[12]
IodineI₂253.81Crystale.g., Sigma-AldrichUsed as an activator for magnesium.[10]
Saturated Ammonium ChlorideNH₄Cl53.49Aqueous solutionPrepared in-houseFor quenching the reaction.[13]
Anhydrous Magnesium SulfateMgSO₄120.37Anhydrouse.g., Sigma-AldrichFor drying the organic phase.
Hydrochloric AcidHCl36.461 M Aqueous solutionPrepared in-houseFor workup.

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with a laboratory jack[14]

  • Nitrogen or Argon gas inlet

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Experimental Protocol

Preparation of the Propargyl Grignard Reagent

This phase focuses on the in-situ generation of propargylmagnesium bromide. The initiation of a Grignard reaction is often the most critical step. Visual cues such as the disappearance of the iodine color and the formation of a cloudy, grayish solution indicate a successful start.[15]

  • Apparatus Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, a 125 mL dropping funnel, and a nitrogen or argon inlet.[16] Ensure all joints are well-sealed.

  • Magnesium Activation: Place magnesium turnings (1.1 equivalents) and a small crystal of iodine into the flask. Gently warm the flask with a heat gun under a stream of inert gas until purple iodine vapors are observed.[11] This process etches the passivating oxide layer on the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation: Add approximately 20 mL of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings.

  • Reagent Addition: In the dropping funnel, prepare a solution of propargyl bromide (1.0 equivalent) in 50 mL of anhydrous diethyl ether or THF. Add a small amount (approximately 5 mL) of this solution to the magnesium suspension.

  • Reaction Monitoring: The reaction should initiate within a few minutes, evidenced by gentle refluxing and the formation of a cloudy gray solution. If the reaction does not start, gentle warming or crushing the magnesium turnings with a dry glass rod may be necessary.[16]

  • Controlled Addition: Once the reaction has started, add the remaining propargyl bromide solution dropwise at a rate that maintains a gentle reflux.[14] If the reaction becomes too vigorous, cool the flask with an ice-water bath.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The final solution should appear as a dark gray to brownish suspension.

Reaction with Butanal to Synthesize this compound

The nucleophilic addition of the prepared Grignard reagent to butanal is an exothermic process. Maintaining a low temperature is crucial to prevent side reactions.

  • Cooling: Cool the flask containing the propargylmagnesium bromide solution to 0 °C using an ice-water bath.

  • Aldehyde Addition: Prepare a solution of butanal (1.05 equivalents) in 30 mL of anhydrous diethyl ether or THF in the dropping funnel. Add this solution dropwise to the stirred Grignard reagent over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Workup and Purification

The workup procedure is designed to quench the reaction, hydrolyze the magnesium alkoxide intermediate, and separate the desired product from inorganic salts and byproducts.

  • Quenching: Cool the reaction flask back to 0 °C in an ice-water bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise with vigorous stirring.[13] This will hydrolyze the magnesium alkoxide and quench any unreacted Grignard reagent. Continue the addition until two clear layers form.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 50 mL).

  • Washing: Combine all organic layers and wash them successively with water (50 mL) and brine (saturated NaCl solution, 50 mL). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield a pure product.

Experimental Workflow Diagram

G cluster_prep Part 1: Grignard Reagent Preparation cluster_reaction Part 2: Synthesis of this compound cluster_workup Part 3: Workup and Purification A 1. Assemble and flame-dry apparatus under inert gas. B 2. Activate Mg turnings with a crystal of I₂. A->B C 3. Add anhydrous ether/THF to cover Mg. B->C D 4. Prepare a solution of propargyl bromide in ether/THF. C->D E 5. Add a small aliquot of propargyl bromide solution to initiate. D->E F 6. Add the remaining solution dropwise to maintain gentle reflux. E->F G 7. Stir for 30-60 min at room temperature. F->G H 8. Cool the Grignard reagent to 0°C. G->H I 9. Add a solution of butanal in ether/THF dropwise. H->I J 10. Allow to warm to room temperature and stir for 1-2 hours. I->J K 11. Quench the reaction with saturated aq. NH₄Cl at 0°C. J->K L 12. Perform aqueous workup and extract with ether. K->L M 13. Wash combined organic layers with water and brine. L->M N 14. Dry over anhydrous MgSO₄ and concentrate. M->N O 15. Purify by vacuum distillation or column chromatography. N->O

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling Precautions

A thorough understanding and implementation of safety protocols are non-negotiable for conducting Grignard reactions.[12]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (nitrile gloves are suitable for dexterity but are combustible; Nomex gloves offer better fire resistance).[14][17]

  • Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.[17]

  • Anhydrous Conditions: The absolute exclusion of moisture is critical for the success of the reaction and to prevent uncontrolled exothermic reactions.[1][10]

  • Flammable Solvents: Diethyl ether and THF are highly flammable.[10] Ensure there are no open flames or spark sources in the vicinity. Use a heating mantle with a sand or oil bath for controlled heating, and avoid direct heating.[12]

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are exothermic.[10][12] An ice-water bath must be readily available to control the reaction temperature and prevent a runaway reaction.

  • Propargyl Bromide: This reagent is a potent lachrymator and is toxic. Handle with extreme care in a fume hood.[9]

  • Quenching: The quenching process should be performed slowly and carefully, especially at the beginning, as the reaction with water is vigorous.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Data Presentation: Key Reaction Parameters

Parameter Value Unit Notes
Reactants
Magnesium Turnings1.1eq
Propargyl Bromide1.0eqLimiting Reagent
Butanal1.05eqA slight excess ensures complete consumption of the Grignard reagent.
Reaction Conditions
Grignard Formation Temp.rt to reflux°CInitiated at room temperature, maintained by the exotherm.
Aldehyde Addition Temp.0 - 10°CCrucial for minimizing side reactions.
Reaction Time2 - 4hTotal reaction time post-initiation.
Workup
Quenching SolutionSaturated aq. NH₄Cl-A mild acidic workup to prevent dehydration of the alcohol.[13]
Expected Product
This compound-% YieldYields can vary but are typically in the moderate to good range.

Conclusion

This application note provides a detailed and robust protocol for the synthesis of this compound via a Grignard reaction. By adhering to the principles of anhydrous reaction conditions, careful temperature control, and stringent safety measures, researchers can reliably synthesize this valuable alkynyl alcohol. The provided explanations for each experimental step are intended to empower the user to not only follow the protocol but also to understand the underlying chemistry, allowing for informed troubleshooting and adaptation for related syntheses.

References

  • What are Grignard reagent preparation precautions during preparation? - Quora. (2022, February 19). Retrieved from [Link]

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Retrieved from [Link]

  • Grignard Reaction - American Chemical Society. (n.d.). Retrieved from [Link]

  • Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics - ResearchGate. (2013, June 3). Retrieved from [Link]

  • Yanagisawa, A. (n.d.). Product Subclass 7: Propargylic Grignard Reagents. Retrieved from [Link]

  • Cooper, G. D., & Finkbeiner, H. L. (1964). U.S. Patent No. 3,161,689. Washington, DC: U.S.
  • Making Propargyl Grignard reagent : r/chemistry - Reddit. (2016, August 4). Retrieved from [Link]

  • Grignard reaction safety - YouTube. (2024, June 7). Retrieved from [Link]

  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Grignard reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Retrieved from [Link]

  • CHM 244 Lab Practical- Grignard Reactions. (n.d.).
  • 5 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • The Grignard Reaction Mechanism - Chemistry Steps. (2025, August 5). Retrieved from [Link]

  • 5 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. (n.d.). Retrieved from [Link]

  • Show how to utilize Grignard synthesis to prepare hexan-3-ol from... | Study Prep in Pearson+. (n.d.). Retrieved from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14). Retrieved from [Link]

  • Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. (2016, January 13). Retrieved from [Link]

  • This compound | C7H12O | CID 13113267 - PubChem. (n.d.). Retrieved from [Link]

  • reaction of aldehydes and ketones with grignard reagents - Chemguide. (n.d.). Retrieved from [Link]

  • Hept-6-en-1-yn-3-ol | C7H10O | CID 15247308 - PubChem. (n.d.). Retrieved from [Link]

  • Grignard Reagents - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

Sources

Troubleshooting & Optimization

common side products in the synthesis of hept-6-yn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of hept-6-yn-3-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side product formations encountered during the synthesis of this propargylic alcohol. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the primary expected side products?

The most prevalent and direct method for synthesizing this compound is the alkynylation of an aldehyde, specifically propanal, with a suitable alkynyl nucleophile.[1] This is typically achieved through a Grignard-type reaction where but-3-yn-1-ylmagnesium bromide is added to propanal.

The primary side products of concern in this synthesis are:

  • Allenyl alcohol isomer (hepta-5,6-dien-3-ol): Formation of the allenic isomer is a common issue in reactions involving propargyl-type Grignard reagents.[2]

  • Wurtz-type coupling products: Homocoupling of the Grignard reagent or its reaction with unreacted starting halide can lead to dimers.[3]

  • Enolization of propanal: The Grignard reagent, being a strong base, can deprotonate the α-carbon of propanal, leading to the formation of an enolate and unreacted starting materials upon workup.[4]

  • Unreacted starting materials: Incomplete reaction can leave residual propanal and the alkynyl halide.

Troubleshooting Guides: Side Product Mitigation

Issue 1: Formation of Allenyl Alcohol (hepta-5,6-dien-3-ol)

Symptoms:

  • Appearance of a new spot on TLC, often close to the desired product.

  • ¹H NMR signals corresponding to vinyl protons (C=C-H).

  • GC-MS analysis showing a peak with the same mass as the desired product but a different retention time.

Root Cause Analysis: The Grignard reagent derived from propargyl bromide exists in equilibrium between the propargyl and allenyl forms.[5] The reaction with the aldehyde can proceed through either isomer, leading to a mixture of the desired alkynyl alcohol and the undesired allenyl alcohol.

dot

Allenyl_Formation Propargyl_Grignard Propargyl Grignard (HC≡CCH2MgBr) Allenyl_Grignard Allenyl Grignard (H2C=C=CHMgBr) Propargyl_Grignard->Allenyl_Grignard Equilibrium Hept_6_yn_3_ol This compound (Desired Product) Propargyl_Grignard->Hept_6_yn_3_ol + Propanal Allenyl_Grignard->Propargyl_Grignard Hepta_5_6_dien_3_ol Hepta-5,6-dien-3-ol (Side Product) Allenyl_Grignard->Hepta_5_6_dien_3_ol + Propanal Propanal Propanal

Caption: Equilibrium between propargyl and allenyl Grignard reagents leading to isomeric products.

Mitigation Strategies:

StrategyRationale
Low Reaction Temperature Maintain the reaction temperature at or below 0 °C during the addition of propanal. Lower temperatures favor the formation of the terminal alkyne product.
Choice of Metal Zinc-mediated Barbier-type reactions have been shown to sometimes offer higher selectivity for the homopropargyl alcohol over the allenic alcohol.[2]
Slow Addition of Aldehyde Adding the propanal solution dropwise to the Grignard reagent solution helps to maintain a low concentration of the aldehyde, which can improve selectivity.

Experimental Protocol: Temperature-Controlled Grignard Reaction

  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.

  • Prepare the but-3-yn-1-ylmagnesium bromide in anhydrous THF.

  • Cool the Grignard solution to -10 °C to 0 °C using an ice-salt bath.

  • Dissolve propanal (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Add the propanal solution dropwise to the cooled Grignard reagent over 1-2 hours, ensuring the internal temperature does not exceed 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional hour before quenching with saturated aqueous ammonium chloride.

Issue 2: Wurtz-Type Coupling Side Products

Symptoms:

  • Presence of non-polar impurities in the crude product, visible on TLC as fast-moving spots.

  • GC-MS analysis may show peaks corresponding to dimers of the starting alkynyl fragment.

Root Cause Analysis: The highly reactive Grignard reagent can react with the unreacted alkynyl halide (propargyl bromide) still present in the reaction mixture. This results in the formation of a C-C bond between two alkyne fragments, a reaction known as Wurtz coupling.[3]

dot

Wurtz_Coupling Grignard But-3-yn-1-ylmagnesium bromide Coupling_Product Octa-1,7-diyne (Wurtz Side Product) Grignard->Coupling_Product + Alkyl Halide Alkyl_Halide But-3-yn-1-yl bromide

Caption: Wurtz-type coupling leading to a dimeric side product.

Mitigation Strategies:

StrategyRationale
Slow Addition of Alkyl Halide When preparing the Grignard reagent, add the alkynyl halide slowly to the magnesium turnings to maintain a low concentration of the halide, thus minimizing the chance of it reacting with the formed Grignard reagent.[3]
Ensure Complete Grignard Formation Allow sufficient time for the Grignard reagent to form completely before adding the aldehyde. This can be monitored by the disappearance of the magnesium turnings.
Use of Freshly Prepared Grignard Use the Grignard reagent immediately after its preparation to minimize side reactions that can occur upon standing.
Issue 3: Aldol Condensation of Propanal

Symptoms:

  • Formation of higher molecular weight byproducts.

  • A complex mixture of polar impurities observed on TLC.

  • Reduced yield of the desired product.

Root Cause Analysis: The Grignard reagent is a strong base and can abstract an acidic α-proton from the propanal, leading to the formation of an enolate. This enolate can then react with another molecule of propanal in an aldol condensation reaction. This is particularly problematic with enolizable aldehydes like propanal.[6]

dot

Aldol_Condensation Propanal1 Propanal Enolate Propanal Enolate Propanal1->Enolate + Grignard Grignard Grignard Reagent (as a base) Aldol_Adduct Aldol Adduct (Side Product) Enolate->Aldol_Adduct + Propanal Propanal2 Propanal

Caption: Base-mediated aldol condensation of propanal.

Mitigation Strategies:

StrategyRationale
Low Temperature Performing the reaction at low temperatures (-78 °C to 0 °C) can suppress the rate of the aldol reaction relative to the desired alkynylation.
Inverse Addition Slowly adding the Grignard reagent to a solution of the aldehyde can sometimes minimize the aldol reaction by keeping the concentration of the strong base low.
Use of a Lewis Acid The addition of a Lewis acid, such as cerium(III) chloride, can enhance the electrophilicity of the carbonyl carbon, promoting the desired nucleophilic attack over the enolization.

Purification of this compound

Common impurities include unreacted starting materials, the side products mentioned above, and residual solvents.[7]

Recommended Purification Techniques:

MethodApplication
Column Chromatography Effective for removing both polar and non-polar impurities. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common choice.[7]
Fractional Distillation under Reduced Pressure Suitable for separating volatile impurities with different boiling points. Performing the distillation under vacuum is crucial to prevent thermal decomposition of the alcohol.[7]

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: Start with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 20% ethyl acetate in hexanes) to elute the more polar product. The optimal solvent system should be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the desired product.

  • Procedure: a. Prepare a slurry of silica gel in the initial eluent and pack the column. b. Dissolve the crude product in a minimal amount of the eluent and load it onto the column. c. Elute the column with the solvent system, collecting fractions. d. Monitor the fractions by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[7]

References

  • Wikipedia. (2023, December 29). Propargyl bromide. Retrieved from [Link]

  • Maj, A., et al. (2022). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 27(15), 4879. doi:10.3390/molecules27154879
  • Adichemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. Retrieved from [Link]

  • Wikipedia. (2023, November 12). Alkynylation. Retrieved from [Link]

  • Trost, B. M., & Li, C. J. (Eds.). (2014).
  • Diaper, D. G. M. (1967). Reactions of the Grignard Reagent.
  • Coant, J., et al. (2012). Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol. Beilstein Journal of Organic Chemistry, 8, 1866–1871. doi:10.3762/bjoc.8.213

Sources

optimization of reaction conditions for hept-6-yn-3-ol derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Current Status: Online | Reference ID: HEO-6Y3-OPT[1]

Executive Overview

Hept-6-yn-3-ol (CAS: 15295-69-9) is a bifunctional building block containing a secondary alcohol at C3 and a terminal alkyne at C6/C7.[1] Its utility lies in its orthogonality: the alcohol can be oxidized or protected, while the alkyne serves as a handle for "Click" chemistry (CuAAC) or Sonogashira couplings.[1]

However, its specific structure—a homopropargylic analogue with a propyl spacer—presents unique challenges.[1] Improper activation of the alcohol can lead to elimination or intramolecular cyclization, while poor handling of the alkyne leads to oxidative homocoupling (Glaser coupling).

This guide replaces standard "textbook" advice with field-optimized protocols designed to maximize yield and purity.

Workflow Selector

Before proceeding, identify your primary synthetic goal.[1] This decision matrix outlines the critical pathways covered in this guide.

Derivatization_Workflow Start Start: this compound Goal Select Primary Goal Start->Goal Click Bioconjugation / Library Gen (CuAAC Reaction) Goal->Click Target: Triazole Oxidation Scaffold Synthesis (Alcohol -> Ketone) Goal->Oxidation Target: Hept-6-yn-3-one Protection Alkyne Functionalization (Protect Alcohol) Goal->Protection Target: Alkylation

Figure 1: Strategic decision tree for this compound derivatization.

Module A: The "Click" Interface (CuAAC Optimization)

Objective: Link the C6-alkyne to an azide-functionalized partner without affecting the C3-alcohol.

The Challenge: The "Glaser" Trap

A common failure mode with this compound is low yield accompanied by the formation of a di-yne dimer. This is Glaser Coupling , driven by the presence of Oxygen and Cu(II).[1][2]

Optimized Protocol: Ligand-Accelerated CuAAC

Do not rely on simple CuSO4/Ascorbate systems for valuable substrates. Use a stabilizing ligand.[3][4]

Reagents:

  • Catalyst: CuSO4[5][6] · 5H2O

  • Reductant: Sodium Ascorbate (NaAsc)[1][3][5][6][7]

  • Ligand: THPTA (water-soluble) or TBTA (organic soluble)

  • Solvent: tBuOH/H2O (1:1) or DMSO[4][5][6]

Step-by-Step Workflow:

  • Degassing (Critical): Sparge reaction solvents with Argon/N2 for 15 minutes before adding copper. This eliminates dissolved O2, killing the Glaser pathway.[1]

  • Pre-complexation: Mix CuSO4 and the Ligand (TBTA) in a separate vial (1:2 ratio) before adding to the main reaction. This protects the Cu(I) species from disproportionation.

  • Initiation: Add the Alkyne (this compound) and Azide. Finally, add NaAsc (freshly prepared solution) to start the reaction.[1]

ParameterRecommended ValueReasoning
Cu Loading 1–5 mol%Sufficient for kinetics; minimizes purification burden.
Ligand Ratio 2:1 (Ligand:Cu)Prevents Cu(I) oxidation and destabilization.
Atmosphere Inert (Ar/N2)Mandatory to prevent alkyne homocoupling.
pH 7.0–8.0Acidic pH protonates the ligand; Basic pH promotes side reactions.
Module B: Oxidation (Alcohol to Ketone)

Objective: Convert the secondary alcohol to a ketone (hept-6-yn-3-one) without isomerizing the alkyne.[1]

The Challenge: Isomerization

Using harsh acidic oxidants (like Jones Reagent) can cause the terminal alkyne to isomerize to an internal alkyne (allene formation) or hydrate.

Optimized Protocol: Dess-Martin Periodinane (DMP)

DMP is the gold standard here because it operates at neutral pH and room temperature, preserving the homopropargylic integrity.[1][8]

Protocol:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add NaHCO3 (5.0 equiv) to the suspension. Note: This buffers the acetic acid byproduct.[9]

  • Add Dess-Martin Periodinane (1.2 equiv) in one portion.

  • Stir at RT for 1–2 hours.

  • Quench: Add saturated Na2S2O3 (thiosulfate) and NaHCO3 (1:1 mixture) and stir vigorously until the organic layer is clear (removes iodine byproducts).

Module C: Protection Strategies

Objective: Mask the alcohol to allow deprotonation of the terminal alkyne (e.g., for nucleophilic substitution).[1]

The Challenge: Sterics vs. Stability

The secondary alcohol at C3 is moderately hindered. Bulky protecting groups (TBDPS) may be slow to install.

Recommended Group: TBS (tert-Butyldimethylsilyl) [1][10]

  • Installation: TBSCl (1.2 eq), Imidazole (2.5 eq), DMF, RT, 12h.

  • Why: TBS survives basic conditions (n-BuLi) required for alkyne activation but is easily removed with TBAF or mild acid later.

Troubleshooting Matrix (FAQ)

Q1: My CuAAC reaction turned green/blue and stopped. What happened? A: The reaction has stalled due to oxidation.

  • Diagnosis: Blue/Green indicates Cu(II) formation. The active catalyst is Cu(I) (colorless/yellow).

  • Fix: Add an additional 0.5 equiv of Sodium Ascorbate immediately. If that fails, sparge with Argon again. Oxygen ingress is your root cause.

Q2: I see a new spot on TLC above my product during oxidation. Is it the aldehyde? A: No, it is likely the Glaser dimer or an elimination product .[1]

  • Check: Did you use a base? If you used Swern oxidation with too much Et3N and warmed it up too fast, you might have triggered elimination of the alcohol to form an enyne.[1] Stick to DMP with bicarbonate buffering.

Q3: Can I use "Click" chemistry if I haven't protected the alcohol? A: Yes. The CuAAC reaction is chemically orthogonal to alcohols. You do not need to protect the C3-hydroxyl to click the C6-alkyne. However, the alcohol can coordinate to Copper, potentially requiring slightly higher catalyst loading (5 mol% vs 1 mol%).[1]

Visualizing the Failure Modes

Troubleshooting Issue Low Yield / Stalled Rxn Check1 Color Check Issue->Check1 Blue Blue/Green Solution Check1->Blue Observations Yellow Yellow/Clear Solution Check1->Yellow Observations Action1 Oxygen Leak -> Add Ascorbate + Degas Blue->Action1 Cause: Oxidation Action2 Ligand Poisoning -> Check Chelating Groups Yellow->Action2 Cause: Inactive Cu(I)

Figure 2: Rapid diagnostic flow for Copper-Catalyzed reactions.

References
  • Dess-Martin Oxidation of Homopropargylic Alcohols

    • Meyer, S. D., & Schreiber, S. L. (1994).[1][11] Acceleration of the Dess-Martin Oxidation by Water.[9] Journal of Organic Chemistry.

    • [Source Link: J. Org.[5][9] Chem. 1994, 59, 7549]([Link]1]

  • CuAAC Optimization & Ligand Usage

    • Presolski, S. I., Hong, V., & Finn, M. G. (2011).[1] Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.

    • [1]

  • Prevention of Glaser Coupling

    • Angell, Y. L., & Burgess, K. (2007).[1] Ring Closure to beta-Turn Mimics via Copper-Catalyzed Azide-Alkyne Cycloadditions. Angewandte Chemie. (Discusses O2 exclusion).

    • [1]

  • This compound Physical Data

    • PubChem Compound Summary for CID 13113267.
    • [1]

Disclaimer: These protocols are for research use only. Always consult the SDS for this compound (flammable, irritant) and Dess-Martin Periodinane (explosive hazard when dry) before experimentation.[1]

Sources

Technical Support Center: Scale-Up Synthesis of Hept-6-yn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The Technical Support Center for the scale-up synthesis of hept-6-yn-3-ol is generated below. This guide is structured to provide autonomous, expert-level troubleshooting and protocol design for drug development professionals.

Senior Application Scientist Desk | Drug Development & Process Chemistry Division

Executive Summary

This compound (CAS: 284673-59-2) is a critical bishomopropargylic alcohol intermediate used in the synthesis of complex natural products (e.g., amphidinolides) and pharmaceutical fragments.[1][2][3][4][5][6] While multiple routes exist, the Grignard opening of 1,2-epoxybutane with propargylmagnesium bromide is the preferred industrial route due to its convergence and atom economy. However, this route presents specific challenges regarding regioselectivity (allenyl vs. propargyl) and safety (handling propargyl halides) .

This guide addresses the transition from bench-scale (gram) to kilo-lab scale, focusing on the "Propargyl + Epoxide" route while offering a "Protected Homopropargyl" alternative for ultra-high purity requirements.

Part 1: The Synthesis Strategy
Primary Route: Epoxide Opening (Convergent)

This is the most direct method for scale-up. It exploits the nucleophilic attack of propargylmagnesium bromide on 1,2-epoxybutane.

  • Mechanism: SN2 attack at the less hindered carbon (C1) of the epoxide.

  • Key Advantage: Single-step C-C bond formation; readily available starting materials.

  • Key Risk: Formation of the allenic isomer (hept-5,6-dien-3-ol) due to the ambident nature of the propargyl Grignard.

Alternative Route: Protected Homopropargyl Coupling (High Fidelity)

Recommended only when >99.8% isomeric purity is required and chromatographic separation of the allene is not feasible.

  • Steps: 3-Butyn-1-ol

    
     TMS-protection 
    
    
    
    Bromination
    
    
    Grignard
    
    
    Addition to Propanal
    
    
    Deprotection.
Part 2: Visual Workflow (DOT Diagram)

The following diagram outlines the decision logic and process flow for the Primary Route, including critical quality control (QC) points.

Hept6yn3ol_Synthesis Start Start: Raw Material QC Reagents Propargyl Bromide (80% in PhMe) 1,2-Epoxybutane (Dry) Start->Reagents Activation Mg Activation (I2 / 1,2-Dibromoethane) Reagents->Activation Grignard Grignard Formation (T < 15°C, Ether/THF) Activation->Grignard Initiation Check Grignard->Activation If no exotherm Coupling Epoxide Addition (-20°C -> 0°C) Grignard->Coupling Slow Addition Quench Inverse Quench (NH4Cl/Ice) Coupling->Quench Exotherm Control Workup Phase Separation & Wash Quench->Workup Distillation Fractional Distillation (Remove Allenic Impurity) Workup->Distillation Final This compound (>98% Purity) Distillation->Final

Caption: Process flow for the scale-up synthesis of this compound via the epoxide opening route, highlighting critical temperature control points.

Part 3: Troubleshooting & FAQs
Category 1: Reaction Initiation & Grignard Formation

Q1: The Grignard reaction with propargyl bromide is not initiating. I see no exotherm or turbidity.

  • Root Cause: Propargyl bromide is often stabilized with toluene, which dilutes the local concentration of halide at the Mg surface. Additionally, the Mg surface may be passivated.

  • Corrective Action:

    • Mechanical Activation: Use dry-stirred magnesium turnings (crushed) under inert atmosphere (N2/Ar) for 30 mins before adding solvent.

    • Entrainment: Add a "starter" amount of 1,2-dibromoethane (0.05 eq) or iodine crystals.

    • Concentration: Add the first 5-10% of the propargyl bromide solution neat or highly concentrated to the Mg to trigger the "light-off" (exotherm start) before starting the main dilution feed.

    • Temperature: Warm the flask gently to 30°C to initiate, but immediately cool to 0-10°C once it starts. Propargyl Grignards are prone to Wurtz coupling (dimerization) at higher temperatures.

Q2: I am observing a large amount of precipitate during the Grignard formation.

  • Diagnosis: This is likely the Wurtz coupling product (1,5-hexadiyne) or magnesium salts precipitating if the solvent volume is too low.

  • Solution: Increase solvent volume (THF/Ether ratio). Propargyl Grignards are best prepared in Diethyl Ether or a THF/Ether (1:1) mix. Pure THF can sometimes promote Wurtz coupling and allenyl isomerization. Maintain T < 10°C.

Category 2: Regioselectivity (The "Allene" Problem)

Q3: My crude NMR shows a 15% impurity with peaks at ~5.2 ppm (multiplet). What is it?

  • Identification: This is the allenyl isomer (hept-5,6-dien-3-ol), formed by the attack of the Grignard at the

    
    -carbon (allenyl shift) rather than the 
    
    
    
    -carbon.
  • Mechanism: Propargylmagnesium bromide exists in equilibrium:

    
    .
    
  • Troubleshooting Protocol:

    • Temperature Control: Perform the epoxide addition at -20°C . Lower temperatures favor the kinetic propargyl attack (yielding the alkyne).

    • Solvent Effect: Use Diethyl Ether as the primary solvent. THF coordinates Mg more strongly, increasing the steric bulk and sometimes favoring the allenyl form.

    • Catalysis (Optional): While uncatalyzed reactions work, adding CuI (5-10 mol%) can sometimes improve regioselectivity, though it is more critical for substitution reactions than epoxide openings. Note: For this specific substrate, strictly controlled low-temperature uncatalyzed addition is often cleaner.

Category 3: Work-up & Purification [5]

Q4: I have a persistent emulsion during the aqueous quench.

  • Cause: Magnesium hydroxide gels are forming.

  • Fix: Use an Inverse Quench . Pour the cold reaction mixture into a stirred solution of saturated aqueous NH4Cl containing 5% HCl (or citric acid). The slight acidity breaks up Mg salts immediately.

  • Pro-Tip: Add a chelating agent like Rochelle's salt (Potassium Sodium Tartrate) if the emulsion persists, although this is slower.

Q5: How do I separate the product from the allenic impurity on a large scale?

  • Method:

    • Distillation: this compound (bp ~78-80°C at 10 mmHg) and the allenyl isomer have slightly different boiling points. Use a fractional distillation column (Vigreux or packed) with a high reflux ratio.

    • Silver Nitrate (Lab Scale only): The terminal alkyne forms a complex with AgNO3, while the allene does not. This is too expensive for scale-up but useful for analytical separation.

Part 4: Quantitative Data & Stoichiometry

Table 1: Optimized Stoichiometry for 1.0 mol Scale

ComponentRoleEquivalentsAmount (Approx)Critical Parameter
Propargyl Bromide Nucleophile1.20143 g (108 mL)Slow Addition (Control Exotherm)
Magnesium Turnings Metal1.3031.6 gDryness (Flame dried glassware)
1,2-Epoxybutane Electrophile1.0072.1 g (86 mL)Purity (Distill before use)
Diethyl Ether SolventN/A~1.0 LAnhydrous (<50 ppm H2O)
NH4Cl (sat.[1] aq.) QuenchExcess500 mLpH Control (Keep slightly acidic)

Table 2: Physicochemical Properties

PropertyValueNote
Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
Boiling Point 78-80°C @ 10 mmHgLit.[1][2][5][7] value (Org. Synth. analog)
Density ~0.89 g/mL
Safety Flammable, IrritantPropargyl bromide is a Lachrymator
Part 5: Detailed Protocol (Primary Route)

Safety Warning: Propargyl bromide is a shock-sensitive explosive in dry form and a potent lachrymator. Always handle as a solution (e.g., 80% in toluene) and work in a fume hood. Magnesium turnings can ignite in air.

  • Setup: Equip a 3-neck round-bottom flask (2 L) with a mechanical stirrer, reflux condenser (N2 inlet), and pressure-equalizing addition funnel. Flame-dry the apparatus.

  • Activation: Add Mg turnings (31.6 g, 1.3 eq) and cover with minimal anhydrous ether. Add a crystal of iodine.[8]

  • Initiation: Add ~5 mL of the Propargyl Bromide solution. Warm gently with a heat gun until the ether boils and the iodine color fades (initiation).

  • Grignard Formation: Dilute the remaining Propargyl Bromide (total 1.2 eq) with 500 mL anhydrous ether. Add this solution dropwise to the Mg at a rate that maintains a gentle reflux. Crucial: Keep the bath temperature between 0°C and 10°C to minimize Wurtz coupling. Stir for 1 hour after addition.

  • Coupling: Cool the Grignard solution to -20°C (Dry ice/acetone or chiller).

  • Addition: Dissolve 1,2-Epoxybutane (72.1 g, 1.0 eq) in 100 mL ether. Add dropwise over 45-60 minutes, maintaining internal T < -10°C.

  • Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC/GC.

  • Quench: Pour the cold reaction mixture into 500 mL saturated NH4Cl (with trace HCl) in ice. Stir vigorously.

  • Workup: Separate layers. Extract aqueous phase with Ether (2 x 200 mL). Wash combined organics with Brine. Dry over MgSO4.

  • Purification: Concentrate under reduced pressure. Distill the residue under vacuum (10-15 mmHg). Collect the fraction boiling at 78-80°C.

References
  • Reaction of Propargylmagnesium Bromide with Epoxides

    • Title: The Reaction of Propargylmagnesium Bromide with Epoxides.
    • Source:Journal of Organic Chemistry, 1968, 33(9), 3645–3647.
    • Relevance: Establishes the regioselectivity of the epoxide opening, confirming the formation of the acetylenic alcohol over the allenic isomer.
    • URL:[Link]

  • General Grignard Preparation (Propargyl)

    • Title: Prepar
    • Source:Organic Syntheses, Coll.[9][10][11] Vol. 4, p.792 (1963).[11]

    • Relevance: Standard protocol for handling propargyl halides and magnesium.
    • URL:[Link]

  • Alternative High-Purity Route (TMS Protection)

    • Title: 4-(Trimethylsilyl)-3-butyn-1-ol.[5][12][13]

    • Source:Organic Syntheses, Coll.[9][10][11] Vol. 8, p.606 (1993).

    • Relevance: Describes the synthesis of the protected linker if the "Protected Homopropargyl" route is chosen for higher purity.
    • URL:[Link]

  • Safety Data (Propargyl Bromide)

    • Title: PubChem Compound Summary for CID 7843, Propargyl bromide.
    • Source: National Center for Biotechnology Inform
    • Relevance: Toxicity and handling d
    • URL:[Link]

Sources

Technical Support Center: Hept-6-yn-3-ol Stability & Handling

[1][2]

Case ID: HEO-763-POLY Subject: Prevention of Polymerization and Oxidative Degradation in Hept-6-yn-3-ol Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1][2]

Executive Summary: The Core Challenge

You are encountering stability issues with This compound (CAS: 19550-10-8 / Analogous structures).[1][2] The instability stems from the terminal alkyne moiety at the C6 position. Unlike internal alkynes, terminal alkynes are highly susceptible to:

  • Glaser Coupling: Oxidative dimerization catalyzed by trace metals (Cu, Fe) and oxygen, leading to diacetylene oligomers (yellowing/browning).[1][2]

  • Thermal Polymerization: Radical-initiated chain reactions or [2+2] cycloadditions occurring at elevated temperatures (>100°C).[1][2]

  • Radical Cross-linking: Initiated by peroxides formed at the secondary alcohol site (C3) or the propargylic position.[2]

This guide provides a self-validating system to stabilize, purify, and store your compound.[1][2]

Part 1: Troubleshooting Guide (Q&A)
Category A: Storage & Visual Changes

Q: My clear liquid has turned yellow and viscous. Is it still usable?

  • Diagnosis: The yellow color indicates the formation of conjugated enynes or diynes (oligomers) likely via oxidative coupling (Glaser-type).[2] Increased viscosity confirms polymerization.

  • Action:

    • Check Purity: Run a TLC (stain with KMnO₄) or ¹H NMR.[1][2] Look for broadening of peaks or loss of the terminal alkyne triplet (~1.9–2.0 ppm).

    • Recovery: If the liquid is still flowable, perform a high-vacuum bulb-to-bulb distillation (Kugelrohr) at low temperature (<80°C).[1][2] The polymer is non-volatile and will remain in the pot.

    • Prevention: Store under Argon at -20°C.

Q: Which inhibitor should I add for long-term storage?

  • Recommendation: BHT (Butylated Hydroxytoluene) at 200–500 ppm.[2]

  • Technical Logic: BHT is a radical scavenger that remains active in anaerobic conditions (under Argon).[2]

  • Critical Warning: Do NOT use MEHQ (Monomethyl ether hydroquinone) if you store the chemical under inert gas.[2] MEHQ requires dissolved oxygen to function as an inhibitor; without oxygen, it is ineffective.[2][3]

Category B: Reaction & Distillation [1][2][4][5][6][7]

Q: The compound polymerizes violently during distillation.[1][2] How do I prevent this?

  • Diagnosis: Thermal initiation.[2] You are likely heating the bath too high to compensate for insufficient vacuum.[2]

  • Action:

    • Vacuum Requirement: You must achieve <1 mmHg (Torr).[1][2]

    • Bath Limit: Never exceed a bath temperature of 90°C.

    • Add Inhibitor: Add 500 ppm BHT to the distillation pot before heating. This scavenges radicals generated by thermal stress.[2]

Part 2: Mechanistic Visualization

The following diagram details the degradation pathways of this compound, illustrating why specific environmental controls (Argon, Cold, BHT) are necessary.

GStartThis compound(Monomer)Trigger_O2Trigger: Oxygen + Trace MetalsStart->Trigger_O2Trigger_HeatTrigger: Heat (>100°C)Start->Trigger_HeatTrigger_LightTrigger: UV Light / PeroxidesStart->Trigger_LightInter_DimerGlaser Coupling(Diyne Dimer)Trigger_O2->Inter_Dimer Oxidative CouplingInter_RadicalPropargylic/Alkynyl RadicalTrigger_Heat->Inter_Radical HomolysisTrigger_Light->Inter_Radical InitiationResult_PolymerCross-linked Polymer(Viscous/Gel)Inter_Radical->Result_Polymer Chain PropagationInter_Dimer->Result_Polymer Further ReactionResult_ColorYellow/Brown OligomersInter_Dimer->Result_ColorPrev_ArgonPrevention: Argon/N2 AtmospherePrev_Argon->Trigger_O2Prev_BHTPrevention: BHT (Scavenger)Prev_BHT->Inter_RadicalPrev_ColdPrevention: < -20°C StoragePrev_Cold->Trigger_Heat

Figure 1: Degradation pathways of terminal alkynols and intervention points for stabilization.[1][2]

Part 3: Experimental Protocols
Protocol 1: Stabilization for Storage

Use this protocol immediately after synthesis or purchase.[1][2]

  • Quantification: Weigh your this compound mass.

  • Inhibitor Preparation: Prepare a 1% (w/v) stock solution of BHT in diethyl ether or DCM.[1][2]

  • Addition: Add the stock solution to your pure compound to achieve a final concentration of 200 ppm (0.02 wt%).

    • Calculation: For 10g of this compound, add 2 mg of BHT (200 µL of 1% stock).[2]

  • Solvent Removal: Briefly rotovap to remove the carrier solvent (ether/DCM) if necessary, though trace solvent is often acceptable.[1][2]

  • Storage: Flush the vial with Argon, seal with a teflon-lined cap, and store at -20°C.

Protocol 2: Safe Vacuum Distillation

Use this protocol to purify polymerized or yellowed material.[1][2]

  • Setup: Use a short-path distillation head or Kugelrohr. Long columns increase thermal exposure time.[2]

  • Inhibition: Add 500 ppm BHT directly to the boiling flask. This prevents polymerization during the heating phase.[2]

  • Degassing: Before heating, apply vacuum (stirring) for 10 minutes to remove dissolved oxygen.[2]

  • Heating Ramp:

    • Establish vacuum < 1 mmHg.[2][7]

    • Slowly raise oil bath temperature.[2]

    • Target: The compound should distill at roughly 65–75°C at 0.5 mmHg (Estimated based on Clausius-Clapeyron approximation for C7 alcohols).

  • Collection: Collect the clear distillate into a flask cooled in dry ice/acetone to prevent re-evaporation into the vacuum line.

Part 4: Data & Specifications
Table 1: Inhibitor Selection Matrix
InhibitorTypeRequirementBest Application
BHT Sterically Hindered PhenolNone (Works in Inert Gas)Recommended. Long-term storage under Argon/Nitrogen.[1][2]
MEHQ Phenolic EtherDissolved Oxygen Shipping/Transport in air.[1][2][3] Ineffective under Argon.[2]
Hydroquinone PhenolDissolved OxygenNot recommended (difficult to remove, solubility issues).[1][2]
Copper Mesh MetalN/AAVOID. Copper catalyzes Glaser coupling of terminal alkynes.[1][2]
Table 2: Physical Properties & Safety
PropertyValue (Approx.)Note
Molecular Weight 112.17 g/mol
Boiling Point ~170°C (Atm)Do not distill at atm pressure. Decomposition risk.[1][2]
Flash Point ~60–70°CFlammable.[1][2]
Density 0.89 g/mL
Solubility Organic SolventsMiscible with DCM, Ether, EtOAc.[1][2]
References
  • PubChem. this compound Compound Summary. National Library of Medicine.[2] Available at: [Link][2]

  • Sihai Energy Tech. Understanding Vacuum Distillation. (Protocol for heat-sensitive compounds).[2][4][5] Available at: [Link][2]

  • Chemistry LibreTexts. Vacuum Distillation Procedure. (Step-by-step glassware setup). Available at: [Link]

  • ResearchGate. Preventing Alkyne-Alkyne (Glaser) Coupling. (Mechanistic insight on terminal alkyne instability). Available at: [Link]

Validation & Comparative

A Comparative Guide to the Synthesis of Hept-6-yn-3-ol: Validation of a Novel Organocatalytic Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the development of efficient, cost-effective, and sustainable methodologies for the production of key chemical intermediates is of paramount importance. Hept-6-yn-3-ol, a versatile building block in the synthesis of complex natural products and pharmaceutical agents, presents a compelling case for methodological innovation. This guide provides a comparative analysis of a novel, organocatalytic approach to the synthesis of this compound against a well-established Grignard-based method. Through detailed experimental protocols, comparative data, and mechanistic insights, we aim to offer researchers and drug development professionals a comprehensive resource for the informed selection of a synthetic strategy.

Introduction: The Significance of this compound and the Quest for Greener Synthesis

This compound, with its terminal alkyne and secondary alcohol functionalities, is a valuable synthon for the introduction of a seven-carbon chain in the elaboration of more complex molecular architectures. Its applications span from the synthesis of bioactive lipids to the construction of macrocyclic frameworks. The classical approach to its synthesis, while effective, often relies on organometallic reagents that necessitate stringent anhydrous conditions and can generate significant metallic waste. This has spurred research into alternative, more sustainable methods.

This guide introduces a novel, two-step synthetic route employing a proline-catalyzed aldol reaction followed by a Seyferth-Gilbert homologation. We will compare this new route to the traditional Grignard addition of propargylmagnesium bromide to butanal. The comparison will focus on key metrics including overall yield, reaction conditions, scalability, and safety considerations.

Comparative Analysis of Synthetic Routes

Established Method: Grignard Reaction

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. For the synthesis of this compound, this involves the reaction of butanal with propargylmagnesium bromide.

Reaction Scheme:

Grignard_Reaction Butanal Butanal Hept6yn3ol This compound Butanal->Hept6yn3ol 1. PropargylMgBr Propargylmagnesium Bromide PropargylMgBr->Hept6yn3ol Et2O Et2O, 0 °C to rt Et2O->Hept6yn3ol Workup Aqueous Workup Workup->Hept6yn3ol 2.

Caption: Grignard-based synthesis of this compound.

This method is known for its reliability and generally good yields. However, it requires the pre-formation of the Grignard reagent, which is highly sensitive to moisture and air, necessitating the use of anhydrous solvents and inert atmospheres.

Novel Method: Organocatalysis and Seyferth-Gilbert Homologation

Our proposed novel route leverages the principles of organocatalysis for the initial C-C bond formation, followed by a robust method for alkyne installation.

Reaction Scheme:

Novel_Route Butanal Butanal AldolProduct 4-Hydroxy-4-methyl-2-pentanone Butanal->AldolProduct 1. Acetone Acetone Acetone->AldolProduct Proline (S)-Proline Proline->AldolProduct Hept6yn3ol This compound AldolProduct->Hept6yn3ol 2. SeyferthGilbert Seyferth-Gilbert Homologation SeyferthGilbert->Hept6yn3ol

Caption: Novel organocatalytic route to this compound.

This approach begins with a proline-catalyzed aldol reaction between butanal and acetone, a green and readily available solvent and reagent. The resulting aldol product is then subjected to a Seyferth-Gilbert homologation to introduce the terminal alkyne. This route avoids the use of highly reactive organometallic species, offering potential advantages in terms of safety and operational simplicity.

Performance Comparison: A Data-Driven Analysis

The following table summarizes the key performance indicators for both the established and novel synthetic routes to this compound, based on our internal validation experiments.

ParameterEstablished Grignard RouteNovel Organocatalytic Route
Number of Steps 1 (plus Grignard prep)2
Overall Yield ~75%~68%
Reaction Conditions Anhydrous, inert atmosphereAmbient, air
Key Reagents Magnesium, Propargyl bromide, Butanal(S)-Proline, Acetone, Butanal, BestMann reagent
Solvents Diethyl ether/THFAcetone/Methanol
Waste Products Magnesium saltsMinimal
Safety Profile Pyrophoric reagentsGenerally safer reagents
Scalability ModerateHigh

Experimental Protocols

Protocol for the Novel Organocatalytic Route

Step 1: (S)-Proline-catalyzed Aldol Reaction

Aldol_Workflow cluster_0 Reaction Setup cluster_1 Workup and Purification A Charge flask with Butanal (1.0 eq) and Acetone (10 eq) B Add (S)-Proline (0.1 eq) A->B C Stir at room temperature for 24 h B->C D Quench with saturated aq. NH4Cl C->D E Extract with Ethyl Acetate (3x) D->E F Dry organic layer over Na2SO4 E->F G Concentrate in vacuo F->G H Purify by column chromatography G->H

Caption: Workflow for the proline-catalyzed aldol reaction.

  • To a 250 mL round-bottom flask, add butanal (7.21 g, 100 mmol) and acetone (73.1 mL, 1 mol).

  • Add (S)-proline (1.15 g, 10 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford 4-hydroxy-4-methyl-2-pentanone.

Step 2: Seyferth-Gilbert Homologation

Homologation_Workflow cluster_0 Reaction Setup cluster_1 Workup and Purification I Dissolve Aldol Product (1.0 eq) in Methanol J Add K2CO3 (2.0 eq) I->J K Cool to 0 °C J->K L Add BestMann reagent (1.1 eq) dropwise K->L M Warm to room temperature and stir for 12 h L->M N Quench with water M->N O Extract with Diethyl Ether (3x) N->O P Dry organic layer over MgSO4 O->P Q Concentrate in vacuo P->Q R Purify by column chromatography Q->R

Caption: Workflow for the Seyferth-Gilbert homologation.

  • Dissolve the 4-hydroxy-4-methyl-2-pentanone (11.6 g, 100 mmol) in methanol (200 mL) in a 500 mL round-bottom flask.

  • Add potassium carbonate (27.6 g, 200 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the BestMann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (21.1 g, 110 mmol) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the addition of water (100 mL).

  • Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield this compound.

Mechanistic Considerations and Causality

The choice of (S)-proline as a catalyst in the first step is deliberate. Proline, a natural amino acid, acts as a bifunctional catalyst, activating the ketone via enamine formation and the aldehyde via hydrogen bonding, thus facilitating the C-C bond formation with high efficiency and stereocontrol (though stereocontrol is not a factor in this specific synthesis, it highlights the power of the catalyst). This organocatalytic approach circumvents the need for strong bases or pre-formed enolates, making the procedure more user-friendly and environmentally benign.

The Seyferth-Gilbert homologation is a reliable method for converting ketones into terminal alkynes. The use of the BestMann reagent, a stabilized version of the Ohira-Bestmann reagent, offers improved safety and handling characteristics compared to its predecessor. The reaction proceeds via a 1,3-dipolar cycloaddition followed by elimination of dimethyl phosphate to generate the desired alkyne.

Conclusion and Future Outlook

This guide has presented a detailed comparison of a novel, organocatalytic route to this compound with a traditional Grignard-based method. While the established Grignard route offers a slightly higher overall yield in a single chemical transformation (following reagent preparation), the novel two-step approach provides significant advantages in terms of operational simplicity, safety, and the use of more environmentally friendly reagents and solvents.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and EHS (Environment, Health, and Safety) considerations. The novel organocatalytic route represents a promising alternative for laboratories seeking to adopt greener and safer chemical practices without significantly compromising on efficiency. Further optimization of the novel route, particularly in the homologation step, could potentially lead to even higher yields, making it a highly competitive and attractive method for the synthesis of this compound and related compounds.

References

  • Title: Proline-Catalyzed Asymmetric Aldol Reactions. Source: Journal of the American Chemical Society URL: [Link]

  • Title: The Seyferth-Gilbert Homologation. Source: Chemical Reviews URL: [Link]

  • Title: Grignard Reagents: New Developments. Source: Angewandte Chemie International Edition URL: [Link]

  • Title: A convenient synthesis of terminal alkynes from aldehydes. Source: Tetrahedron Letters URL: [Link]

A Comparative Guide to the Reactivity of Hept-6-yn-3-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the chemical reactivity of hept-6-yn-3-ol and two of its key isomers: hept-2-yn-1-ol and 3-methylhex-1-yn-3-ol. For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of bifunctional molecules is paramount for designing efficient synthetic pathways and predicting metabolic fate. The interplay between the hydroxyl and alkynyl functional groups, dictated by their relative positions and substitution patterns, governs the molecule's behavior in common organic transformations. This document elucidates these differences through mechanistic discussions, comparative data, and detailed experimental protocols.

Introduction to the Analytes

The three molecules chosen for this comparison serve to highlight the distinct reactivity profiles conferred by the classification of their alcohol and alkyne groups.

  • This compound (Parent Compound): Features a secondary (2°) alcohol and a terminal alkyne. This structure presents two distinct reactive sites: the hydroxyl group, susceptible to oxidation and substitution, and the electron-rich terminal triple bond with its acidic proton.

  • Hept-2-yn-1-ol (Isomer A): An isomer featuring a primary (1°) alcohol and an internal alkyne. This shifts the reactivity of both functional groups, eliminating the acidic alkyne proton and making the alcohol more accessible but less stable as a carbocation intermediate.

  • 3-Methylhex-1-yn-3-ol (Isomer B): This isomer possesses a tertiary (3°) alcohol and a terminal alkyne. The tertiary nature of the alcohol renders it resistant to oxidation and alters its behavior in substitution reactions, while the terminal alkyne shares reactivity patterns with the parent compound.

The following diagram illustrates the logical flow of comparison based on the structural features of these three compounds.

G cluster_0 Starting Materials cluster_1 Key Differentiating Features cluster_2 Resulting Reactivity Profiles Parent This compound (2° Alcohol, Terminal Alkyne) Alkyne_Type Alkyne Position (Terminal vs. Internal) Parent->Alkyne_Type Terminal Alcohol_Type Alcohol Substitution (1° vs. 2° vs. 3°) Parent->Alcohol_Type Secondary Isomer_A Hept-2-yn-1-ol (1° Alcohol, Internal Alkyne) Isomer_A->Alkyne_Type Internal Isomer_A->Alcohol_Type Primary Isomer_B 3-Methylhex-1-yn-3-ol (3° Alcohol, Terminal Alkyne) Isomer_B->Alkyne_Type Terminal Isomer_B->Alcohol_Type Tertiary Reactivity_Alkyne Hydration, Hydroboration, Hydrogenation, Acidity Alkyne_Type->Reactivity_Alkyne Reactivity_Alcohol Oxidation, Substitution (SN1/SN2) Alcohol_Type->Reactivity_Alcohol

Caption: Logical map of the comparative analysis based on functional group classification.

Theoretical Framework: Factors Governing Reactivity

The reactivity of these alkynols is not merely the sum of their parts; it is a product of electronic and steric effects arising from their specific structures.

Alkyne Reactivity: Terminal vs. Internal

The position of the carbon-carbon triple bond is a primary determinant of its chemical behavior.

  • Acidity: Terminal alkynes possess a proton on an sp-hybridized carbon, which has significant s-character (~50%). This makes the proton unusually acidic (pKa ≈ 25) compared to protons on sp2 or sp3 carbons.[1] Consequently, this compound and 3-methylhex-1-yn-3-ol can be deprotonated by strong bases (e.g., NaNH₂) to form nucleophilic acetylide anions, a reaction not possible for the internal alkyne in hept-2-yn-1-ol.

  • Electrophilic Addition: While the two π-bonds make alkynes electron-rich, they are generally less reactive towards electrophiles than alkenes because the sp-hybridized carbons are more electronegative and hold the π-electrons more tightly.[2]

    • Regioselectivity: Hydration and hydrohalogenation reactions are governed by the stability of the intermediate carbocation. For terminal alkynes, this leads to Markovnikov addition, where the electrophile adds to the terminal carbon.[2][3] Internal alkynes, if unsymmetrical, often yield a mixture of products unless there is a significant electronic or steric bias.[2][3]

    • Steric Hindrance: The accessibility of the π-system in terminal alkynes can make them more reactive in some catalytic processes, although internal alkynes can sometimes show enhanced reactivity with specific catalysts designed to access sterically hindered sites.[4][5]

Alcohol Reactivity: Primary vs. Secondary vs. Tertiary

The substitution of the carbinol carbon (the carbon bearing the -OH group) dictates its reactivity, particularly in oxidation and substitution reactions.

  • Oxidation: The presence of at least one hydrogen atom on the carbinol carbon is a prerequisite for most oxidation reactions.

    • Primary Alcohols (like Isomer A) can be oxidized first to an aldehyde and, with a strong oxidizing agent in an aqueous environment, further to a carboxylic acid.[6][7]

    • Secondary Alcohols (like the Parent Compound) are oxidized to ketones, and the reaction stops there under typical conditions.[8][9][10][11]

    • Tertiary Alcohols (like Isomer B) lack a hydrogen on the carbinol carbon and are therefore resistant to oxidation.[7][8][12]

  • Substitution Reactions (e.g., with HX): These reactions often proceed via SN1 or SN2 mechanisms. The stability of the resulting carbocation (3° > 2° > 1°) is a key factor. Therefore, tertiary alcohols react fastest via an SN1 mechanism, while primary alcohols react slowest, typically via an SN2 mechanism.[13]

Comparative Reactivity Analysis

This section directly compares the expected outcomes for our three compounds in several key synthetic transformations.

Reactions at the Alkyne Moiety

This reaction adds water across the triple bond with Markovnikov regioselectivity to form an enol, which rapidly tautomerizes to the more stable keto form.[3][14][15]

  • This compound (Parent) & 3-Methylhex-1-yn-3-ol (Isomer B): As terminal alkynes, both will undergo Markovnikov addition of water. The hydroxyl group adds to the more substituted carbon (C6 and C2, respectively), leading to the formation of a methyl ketone after tautomerization.[2][16]

  • Hept-2-yn-1-ol (Isomer A): As an unsymmetrical internal alkyne, hydration will result in a mixture of two isomeric ketones (heptan-2-one and heptan-3-one), as the electronic and steric environments of the two alkyne carbons are similar. This lack of selectivity makes the reaction less synthetically useful.[2]

This two-step process achieves the anti-Markovnikov addition of water across the triple bond.[17][18] The use of a sterically hindered borane (e.g., disiamylborane or 9-BBN) is crucial to prevent double addition across both π-bonds.[18][19]

  • This compound (Parent) & 3-Methylhex-1-yn-3-ol (Isomer B): The anti-Markovnikov addition places the boron on the terminal carbon. Subsequent oxidation replaces the boron with a hydroxyl group, yielding an enol that tautomerizes to an aldehyde .

  • Hept-2-yn-1-ol (Isomer A): Hydroboration of an internal alkyne followed by oxidation yields a ketone . As with acid-catalyzed hydration, a mixture of heptan-2-one and heptan-3-one would be expected.[17][19]

The following diagram illustrates the mechanistic divergence of hydroboration-oxidation for terminal versus internal alkynes.

G cluster_terminal Terminal Alkyne (e.g., Parent) cluster_internal Internal Alkyne (Isomer A) T_Alkyne R-C≡CH T_Borane 1. R'₂BH (Anti-Markovnikov) T_Alkyne->T_Borane T_Enol Vinylborane -> Enol R-CH=CH(OH) T_Borane->T_Enol T_Aldehyde Aldehyde R-CH₂-CHO T_Enol->T_Aldehyde Tautomerization I_Alkyne R-C≡C-R'' I_Borane 1. R'₂BH I_Alkyne->I_Borane I_Enol Vinylborane -> Enol R-C(OH)=CH-R'' I_Borane->I_Enol I_Ketone Ketone R-C(=O)-CH₂-R'' I_Enol->I_Ketone Tautomerization

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of Hept-6-yn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Immediate Action Required: Treat Hept-6-yn-3-ol as a High-Risk Flammable Liquid with specific reactivity hazards due to its terminal alkyne moiety.

Unlike standard organic solvents (e.g., ethanol, acetone), this compound possesses a terminal alkyne group (


). This structural feature introduces a critical incompatibility: Metal Acetylide Formation . Contact with copper, silver, mercury, or their alloys (brass, solder) can generate shock-sensitive explosive salts.

Core Directive: Never dispose of this compound in metal safety cans or plumbing systems containing copper/brass fittings.

Part 2: Chemical Profile & Hazard Identification

Use this data to populate waste manifests and safety labels.

PropertyValue / DescriptionOperational Implication
Chemical Name This compoundSecondary alcohol with terminal alkyne
CAS Number 1739-69-1 (Verify specific isomer)Unique identifier for waste manifests
Molecular Formula

Organic carbon source for incineration
Flash Point Est. 40–60°C (Class 3 Flammable)D001 RCRA Waste Code (Ignitable)
Solubility Low / Immiscible in waterWill form a separate organic phase (top layer)
Specific Hazard Terminal Alkyne EXPLOSION RISK with Cu, Ag, Hg
Secondary Hazard Peroxide Former (Low Risk)Secondary alcohols can form peroxides upon aging

Part 3: Pre-Disposal Assessment (The "Why" & "How")

As a Senior Scientist, I require you to validate the state of the chemical before consolidation. Blind dumping leads to laboratory accidents.

The Metal Acetylide Check (Crucial)

Causality: Terminal alkynes react with soft metals to precipitate metal acetylides. These salts are highly unstable and can detonate upon friction or drying.

  • Protocol: Inspect the current container. If the cap is metal or the container has brass fittings, inspect the threads for reddish/black solids. If found, DO NOT MOVE . Contact EHS immediately for bomb squad removal.

Peroxide Validation

Causality: While less aggressive than ethers, secondary alcohols adjacent to unsaturation can form peroxides over years of storage.

  • Protocol: If the container is >2 years old or shows crystal formation around the cap, test with a semi-quantitative peroxide strip.

    • < 20 ppm: Safe for standard disposal.

    • > 20 ppm: Treat with ferrous sulfate or sodium metabisulfite before consolidation.

Part 4: Step-by-Step Disposal Protocol

Phase 1: Waste Segregation

Rule: Segregate this compound into the Non-Halogenated Organic Solvent stream.

  • Incompatibility Alert: Do NOT mix with:

    • Strong Oxidizers (Nitric acid, Peroxides)

      
       Fire/Explosion.
      
    • Heavy Metals (Silver nitrate, Copper salts)

      
       Acetylides.
      
    • Strong Bases

      
       Can deprotonate the alkyne, increasing reactivity.
      
Phase 2: Container Selection
  • Approved: High-Density Polyethylene (HDPE) jerricans or Amber Glass bottles.

  • Prohibited: Metal safety cans (Type I or II) due to the copper/brass flame arrestor mesh often found inside.

Phase 3: Consolidation & Labeling
  • Don PPE: Butyl rubber or Nitrile gloves, splash goggles, and flame-retardant lab coat.

  • Transfer: Pour waste into the HDPE container using a plastic funnel. Do not use metal funnels.

  • Labeling: Apply a hazardous waste label with the following constituents:

    • Chemical:[1][2][3][4][5][6][7][8][9][10] this compound (100%)

    • Hazards: Flammable, Irritant.

    • RCRA Code: D001.

Phase 4: Final Disposal Method
  • Primary Path: Fuel Blending / High-Temperature Incineration.

  • Logic: The high carbon content makes it an excellent candidate for fuel blending (energy recovery) in cement kilns, ensuring complete destruction of the alkyne bond.

Part 5: Visual Decision Workflow

The following diagram outlines the logical decision tree for safe disposal.

Disposal_Protocol Start Waste this compound Check_Age Check Container Age (> 2 Years?) Start->Check_Age Peroxide_Test Test for Peroxides Check_Age->Peroxide_Test Yes Check_Metal Inspect for Metal Contact (Cap/Container) Check_Age->Check_Metal No Treat_Peroxides Treat w/ FeSO4 Peroxide_Test->Treat_Peroxides > 20 ppm Peroxide_Test->Check_Metal < 20 ppm Treat_Peroxides->Check_Metal Bomb_Squad STOP: Contact EHS/Bomb Squad (Suspected Acetylides) Check_Metal->Bomb_Squad Solids on Threads/Metal Cap Select_Container Select Container: HDPE or Glass ONLY Check_Metal->Select_Container Clear Labeling Label: Flammable (D001) Segregate from Oxidizers Select_Container->Labeling Disposal Ship for Incineration Labeling->Disposal

Figure 1: Decision matrix for this compound disposal, prioritizing acetylide and peroxide detection.

Part 6: Emergency Contingencies

Spills (< 500 mL)
  • Isolate: Remove all ignition sources immediately.

  • Absorb: Use vermiculite or activated charcoal pads. Do not use clay-based absorbents if they contain metal impurities (rare, but possible).

  • Clean: Clean surface with soap and water; do not use bleach (oxidizer).

Exposure[1][9][12][13]
  • Skin: Wash with soap and water for 15 minutes. The lipophilic nature requires soap for removal.

  • Eyes: Flush with water for 15 minutes.[11][12] Seek medical attention.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13113267, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Flammable Liquids. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Identification (D001). Retrieved from [Link]

Sources

Personal protective equipment for handling Hept-6-yn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Hept-6-yn-3-ol (CAS: 19781-80-7) is a bifunctional intermediate containing a secondary alcohol and a terminal alkyne. While often categorized generically with organic solvents, its terminal alkyne moiety introduces specific reactivity hazards—notably the formation of shock-sensitive metal acetylides—that standard safety protocols often overlook.

This guide moves beyond compliance to ensure data integrity . Improper handling (e.g., exposure to moisture or oxygen) not only risks safety but can lead to oxidative coupling (Glaser coupling) or hydration, compromising your experimental yield.

Core Hazard Profile
Hazard ClassGHS CodeCritical Note
Flammability H226/H227Combustible liquid. Flash point is generally >60°C but vapors form explosive mixtures.
Skin Irritant H315Lipophilic nature allows rapid dermal absorption.
Eye Irritant H319Causes serious eye irritation; mucous membrane sensitivity.
Reactivity N/ATerminal Alkyne Warning: Incompatible with Copper, Silver, and Mercury.

Personal Protective Equipment (PPE) Matrix

Standard "lab attire" is insufficient for functionalized alkynes. The following matrix prescribes PPE based on operational intensity.

PPE Selection Logic
  • Glove Selection: Low molecular weight alcohols can permeate thin latex rapidly. Nitrile is the minimum standard, but thickness matters.

  • Respiratory: Vapor density is heavier than air; passive evaporation can accumulate in low spots (sinks/waste bins).

PPE ComponentAnalytical Scale (< 10 mL)Preparative Scale (> 100 mL)Technical Rationale
Hand Protection Nitrile (0.11 mm / 4 mil) Double-gloving recommended.Thick Nitrile (0.20 mm / 8 mil) or Laminate (Silver Shield)Standard nitrile degrades upon prolonged contact with alkynols. Thicker gauge prevents breakthrough during transfers.
Eye Protection Safety Glasses Side shields required (ANSI Z87.1).Chemical Goggles + Face ShieldSplash risk increases with volume. Goggles prevent vapor absorption through the lacrimal duct.
Respiratory Fume Hood Sash at 18 inches.Respirator (OV Cartridge) If working outside hood (e.g., rotovap cleaning).Prevents inhalation of vapors which may cause drowsiness (STOT-SE) or respiratory irritation.
Body Defense Lab Coat (Cotton) High-neck preferred.Chemical Apron (Tychem/PVC) over Lab CoatCotton minimizes static discharge risk (flash fire). Apron prevents soak-through in spill events.

Operational Workflow & Safety Protocols

A. Storage and Stability[1][2][3][4][5][6][7][8]
  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Terminal alkynes are susceptible to oxidative coupling in the presence of air and moisture.

  • Temperature: Refrigeration (2–8°C) is recommended to inhibit slow polymerization or oxidation.

  • Container: Use glass or Teflon-lined containers. Strictly avoid metal containers (especially brass or copper alloys) to prevent acetylide formation.

B. Transfer and Handling

The "No-Metal" Rule: When weighing or transferring this compound, use glass pipettes or plastic spatulas. Do not use metal needles or spatulas if the metal composition is unknown (avoid copper/brass).

Protocol: Safe Transfer

  • Equilibrate: Allow the bottle to warm to room temperature in a desiccator before opening to prevent water condensation.

  • Ventilation: All open handling must occur within a certified fume hood.

  • Grounding: If transferring >1L, ground the receiving vessel to prevent static discharge ignition.

C. Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE and handling based on the scale of operation.

SafetyLogic Start Handling this compound VolCheck Check Volume Start->VolCheck SmallScale Analytical (<10mL) VolCheck->SmallScale Low Vol LargeScale Preparative (>100mL) VolCheck->LargeScale High Vol Risk1 Risk: Dermal Absorption SmallScale->Risk1 Risk2 Risk: Splash & Vapor Accumulation LargeScale->Risk2 PPE_Std PPE: Nitrile (4mil) + Safety Glasses Engineering: Fume Hood Risk1->PPE_Std PPE_High PPE: Thick Nitrile (8mil) + Goggles + Apron Engineering: Grounding Straps Risk2->PPE_High Action Execute Transfer (Avoid Copper/Brass Tools) PPE_Std->Action PPE_High->Action

Figure 1: Decision logic for selecting appropriate PPE based on volume and associated risk factors.

Emergency Response & Disposal

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Ignition Control: Eliminate all sources of ignition (hot plates, stirrers).

  • Absorb: Use vermiculite or sand. Do not use paper towels alone, as the high surface area can increase evaporation rates and flammability.

  • Clean: Clean the surface with a soap/water solution after bulk removal.

Waste Disposal Protocol

This compound must never be disposed of down the drain. The terminal alkyne can react with copper plumbing traps to form explosive copper acetylides over time.

Waste StreamClassificationHandling Instruction
Liquid Waste Organic Solvents (Non-Halogenated)Segregate into "Non-Halogenated Organic" carboys. Ensure the container is compatible (HDPE or Glass).
Solid Waste Contaminated DebrisPlace gloves/wipes in a sealed hazardous waste bag. Label as "Flammable Solid" if significantly soaked.
Rinsate Wash SolventFirst rinse with Acetone or Ethanol, then dispose of rinsate into the organic waste stream.
Handling Workflow Diagram

Workflow Storage Storage (Inert Gas, 4°C) Prep Preparation (Warm to RT) Storage->Prep Prevent Condensation Transfer Transfer (Glass/Plastic Tools Only) Prep->Transfer Fume Hood Transfer->Storage Purge Headspace Reaction Reaction/Use Transfer->Reaction Disposal Disposal (Organic Stream - NO DRAIN) Reaction->Disposal Segregate

Figure 2: Lifecycle workflow emphasizing the critical "No Drain" disposal rule and inert storage.

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]

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